molecular formula C5H6F3N3 B577882 (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine CAS No. 1254717-53-7

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Cat. No.: B577882
CAS No.: 1254717-53-7
M. Wt: 165.119
InChI Key: LLYMWMOKKONGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The core structure of trifluoromethyl-substituted pyrazoles is a privileged pharmacophore in the development of novel therapeutic agents. Compounds featuring this motif have demonstrated significant potential in anticancer research, with molecular docking studies suggesting strong binding affinity to target proteins like MAP3K14 (NIK), indicating a promising mechanism for anticancer activity . Furthermore, the trifluoromethyl pyrazole structure is a key component in advanced drug candidates, such as VEGFR-2 inhibitors developed for the treatment of neovascular age-related macular degeneration, showcasing the application of this chemotype in designing potent enzyme inhibitors . The inclusion of a reactive methanamine group on this scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly through the formation of amide linkages. This allows researchers to conjugate the trifluoromethyl pyrazole moiety to other pharmacologically active structures or create diverse compound libraries for high-throughput screening. The trifluoromethyl group itself is a critical element in modern drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . As such, this amine derivative is primarily for use in the exploration of new biological pathways and the development of potential treatments for conditions such as cancer and other proliferative diseases.

Properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYMWMOKKONGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis protocols for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically approached in a two-step process, commencing with the formation of a key intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile, followed by the reduction of the nitrile moiety to the target primary amine. This guide provides detailed experimental methodologies, quantitative data, and workflow visualizations to facilitate its practical application in a research and development setting.

I. Synthetic Strategy Overview

The most direct and efficient pathway to synthesize this compound involves two key transformations:

  • Step 1: Pyrazole Ring Formation. This step involves the cyclocondensation reaction of a trifluoromethylated β-ketonitrile, namely 4,4,4-trifluoro-3-oxobutanenitrile, with hydrazine hydrate. This reaction typically proceeds with good regioselectivity to yield the core heterocyclic intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile.

  • Step 2: Nitrile Group Reduction. The carbonitrile functional group of the pyrazole intermediate is subsequently reduced to the desired aminomethyl group. Several established methods for nitrile reduction are applicable here, offering flexibility in terms of reaction conditions and reagent selection. The most common and effective methods include catalytic hydrogenation with Raney® Nickel or chemical reduction with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄).

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Nitrile Reduction A 4,4,4-Trifluoro-3-oxobutanenitrile C 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile A->C B Hydrazine Hydrate B->C E This compound C->E D Reducing Agent (e.g., Raney Ni/H₂, LiAlH₄) D->E

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

This protocol describes the formation of the pyrazole ring from 4,4,4-trifluoro-3-oxobutanenitrile.

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile[1][2][3]

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile as a solid.

Protocol 2: Reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

This section details three common methods for the reduction of the nitrile intermediate to the target amine. The choice of method may depend on available equipment, safety considerations, and desired scale.

Method A: Catalytic Transfer Hydrogenation with Raney® Nickel [4]

G cluster_0 Workflow for Catalytic Transfer Hydrogenation A Combine Nitrile, Raney Ni, KOH, and 2-Propanol B Reflux for 1-3 hours A->B C Filter catalyst B->C D Concentrate filtrate C->D E Acidic workup (hydrolysis of imine intermediate) D->E F Basify to isolate primary amine E->F G Extract with organic solvent F->G H Dry and concentrate to obtain product G->H

Caption: Experimental workflow for nitrile reduction using Raney® Nickel transfer hydrogenation.

Materials:

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

  • Raney® Nickel (slurry in water)

  • 2-Propanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Prepare a solution of 2% KOH (w/v) in 2-propanol.

  • In a round-bottom flask, add 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) and the 2-propanol/KOH solution.

  • Carefully add a slurry of Raney® Nickel (approximately 2.5 times the weight of the nitrile) to the flask.

  • Heat the suspension to reflux with vigorous stirring for 1-3 hours.

  • After cooling to room temperature, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains the N-isopropylidene amine intermediate. Hydrolyze this intermediate by treating with 1M HCl and stirring at room temperature for 1 hour.

  • Basify the aqueous solution with 2M NaOH until pH > 10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Reduction with Raney® Nickel and Potassium Borohydride [5][6]

Materials:

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

  • Raney® Nickel (moist)

  • Potassium borohydride (KBH₄)

  • Dry ethanol

Procedure:

  • In a flask, suspend Raney® Nickel (moist, ~1.0 eq by weight) and potassium borohydride (4.0 eq) in dry ethanol under an inert atmosphere.

  • Add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in dry ethanol to the suspension.

  • Stir the mixture vigorously at room temperature for 45-90 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7][8]

Materials:

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.

III. Data Presentation

The following table summarizes the key quantitative aspects of the described nitrile reduction methods. The data presented are typical for general nitrile reductions and may require optimization for the specific substrate.

MethodReducing Agent(s)SolventTemperatureTypical Yields (%)Key Considerations
A: Catalytic Transfer Hydrogenation Raney® Ni, 2-Propanol, KOH2-PropanolReflux>90[4]Avoids high-pressure H₂, pyrophoric catalyst handling.
B: Raney® Nickel & Borohydride Reduction Raney® Ni, KBH₄EthanolRoom Temperature85-95[6]Mild conditions, good yields.
C: Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THFReflux70-90Powerful reagent, requires anhydrous conditions and careful workup.

IV. Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a pyrazole-3-carbonitrile intermediate followed by its reduction. This guide provides detailed protocols for the key transformations, offering researchers multiple options for the critical nitrile reduction step. The choice of the reduction method can be tailored to the specific laboratory capabilities and project requirements. The methodologies and data presented herein serve as a comprehensive resource for the efficient synthesis of this important fluorinated pyrazole building block.

References

An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of the novel heterocyclic compound, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. This molecule belongs to the class of trifluoromethyl-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data presented is a combination of predicted values for the target compound and experimental data from closely related analogs, providing a comprehensive profile for this molecule.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃PubChem CID: 126796406[1]
Molecular Weight 165.12 g/mol Calculated
Monoisotopic Mass 165.05138 DaPredicted[1]
CAS Number 1254717-53-7Chemical Suppliers[2]
Predicted XlogP 0.0PubChem CID: 126796406[1]
Topological Polar Surface Area (TPSA) 69.1 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, drawing from established methodologies for the preparation of functionalized pyrazoles. A representative synthetic approach is outlined below.

General Synthetic Workflow

G cluster_0 Pyrazone Ring Formation cluster_1 Functional Group Interconversion A 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one C 5-(Trifluoromethyl)-1H-pyrazole A->C Cyclocondensation B Hydrazine B->C D Nitration C->D E 3-Nitro-5-(trifluoromethyl)-1H-pyrazole D->E F Reduction E->F G This compound F->G G cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

References

Spectroscopic Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted and Expected Spectroscopic Data

Due to the absence of published experimental spectra for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, this section presents predicted mass spectrometry data and a discussion of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, the exact mass can be calculated and is a key identifier. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available.

AdductPredicted m/z
[M+H]⁺166.05866
[M+Na]⁺188.04060

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12-14Broad Singlet1HN-H (pyrazole)
~ 6.5Singlet1HC-H (pyrazole ring)
~ 3.9Singlet2HCH₂ (aminomethyl)
~ 1.5-2.5Broad Singlet2HNH₂ (amine)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150C=N (pyrazole)
~ 140 (quartet, J ≈ 35-40 Hz)C -CF₃ (pyrazole)
~ 122 (quartet, J ≈ 270 Hz)C F₃
~ 100C-H (pyrazole)
~ 35C H₂-NH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine and pyrazole)
3000-2800MediumC-H stretching
1650-1550MediumN-H bending, C=N stretching (pyrazole ring)
1350-1100StrongC-F stretching (trifluoromethyl)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard proton NMR pulse sequence is used.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds being common for qualitative spectra.

  • ¹³C NMR Acquisition:

    • The instrument is set up similarly to the ¹H NMR experiment.

    • A standard pulse sequence for proton-decoupled ¹³C NMR is employed.

    • A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.

Infrared (IR) Spectroscopy

A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[1]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

    • The sample spectrum is then recorded.

    • Typical scan settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a wavenumber range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small organic molecules.[2][3]

  • Sample Introduction: The sample is introduced into the ionization source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ionization source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[3]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Elucidate C-H Framework Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure and Purity Data_Integration->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a key building block in modern medicinal chemistry. This document details its commercial suppliers, physicochemical properties, a representative synthetic protocol, and its significant role in the development of targeted therapeutics, particularly as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Commercial Availability

This compound is available from a number of commercial suppliers, typically as a research chemical. The compound is often listed under its CAS number, 1254717-53-7 . The hydrochloride salt, (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1402586-42-8 ), is also commercially available and may serve as a more stable alternative for certain applications[1]. Due to the tautomeric nature of the pyrazole ring, the 3- and 5-substituted isomers are often named interchangeably.

A summary of representative commercial suppliers is provided in the table below. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.

SupplierProduct NameCAS NumberPurityNotes
CP Lab SafetyThis compound1254717-53-7min 95%Available in 100 mg quantities[2].
ChemShuttle(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride1402586-42-895%Hydrochloride salt, stored at 2-8 °C[1].
BLD PharmatechThis compound1254717-53-795%
abcr GmbHThis compound1254717-53-7-
chemPURThis compound1254717-53-7-

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on data for closely related analogs and computational predictions, the following properties can be expected.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃PubChemLite[3]
Molecular Weight 165.12 g/mol
Monoisotopic Mass 165.05138 DaPubChemLite[3]
Predicted XlogP 0.0PubChemLite[3]
Appearance White to off-white solid (predicted)
Storage Temperature 2-8 °C (for hydrochloride salt)ChemShuttle[1]

Table 2: Physicochemical Properties of this compound.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the pyrazole ring proton, the CH₂ group of the aminomethyl moiety, and the NH₂ protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Resonances for the pyrazole ring carbons, the aminomethyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group and parts of the pyrazole ring. Predicted m/z for [M+H]⁺ is 166.05866[3].
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching, C=N and N-N stretching of the pyrazole ring, and strong C-F stretching vibrations.

Table 3: Expected Spectroscopic Data for this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic strategy involves the construction of the trifluoromethylated pyrazole core followed by the introduction or modification of a functional group to yield the desired aminomethyl substituent. A representative multi-step synthesis is outlined below, based on established pyrazole synthesis methodologies[4][5].

General Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of a functionalized pyrazole intermediate and its subsequent conversion to the target amine.

G General Synthetic Workflow for this compound cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Functional Group Interconversion A 4,4,4-Trifluoro-1-(alkoxy)-but-1-en-3-one C 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid ester A->C Cyclocondensation B Hydrazine Hydrate B->C D Amide Formation (with NH₃) E 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide C->E Ammonolysis C->E F Reduction (e.g., LiAlH₄) G This compound E->G Reduction

Caption: A plausible two-stage synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Stage 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Stage 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide

  • The ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in an excess of a saturated solution of ammonia in methanol.

  • The mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The solvent and excess ammonia are removed under reduced pressure to yield the crude 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound

  • To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • The resulting solid is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure to afford this compound.

Applications in Drug Development

The trifluoromethyl-pyrazole moiety is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates[6]. This compound serves as a crucial building block for the synthesis of various pharmacologically active compounds.

A significant area of application for this compound is in the development of kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis[7][8][9][10].

VEGFR-2 Inhibition

Inhibitors of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. The pyrazole core of this compound can act as a scaffold to which other functional groups are attached to create potent and selective VEGFR-2 inhibitors.

The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the pyrazole core to optimize drug-like properties. For instance, the amine can be acylated or used in reductive amination reactions to introduce diverse substituents that can interact with specific residues in the ATP-binding pocket of VEGFR-2.

A notable example of a drug candidate containing a similar structural motif is Acrizanib (LHA510) , a VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration[11][12]. The core structure of Acrizanib features a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group, highlighting the importance of this pyrazole scaffold in the design of potent kinase inhibitors.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a complex network of downstream signaling pathways that ultimately lead to the biological responses of angiogenesis.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of intervention for pyrazole-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its commercial availability, coupled with the well-established chemistry of the pyrazole ring system, makes it an attractive starting material for drug discovery programs. The demonstrated utility of the trifluoromethyl-pyrazole scaffold in the development of potent VEGFR-2 inhibitors underscores its importance in the field of oncology and beyond. This technical guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide on (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1254717-53-7

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available information exists for the specific compound (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine (CAS 1254717-53-7). This guide provides a comprehensive overview based on the chemistry and biological activities of structurally related trifluoromethyl-substituted pyrazole compounds. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on this compound, a compound of interest for its potential applications in drug discovery. Due to the limited specific data on this molecule, this document will leverage information on analogous compounds to provide a foundational understanding of its potential synthesis, biological activities, and avenues for further research.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₅H₆F₃N₃Provides the elemental composition.
Molecular Weight 165.12 g/mol Influences absorption and distribution.
XLogP3 0.5A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors 2Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors 3Influences binding to target proteins and solubility.
Rotatable Bond Count 1Relates to conformational flexibility.

Note: These values are computationally predicted and require experimental verification.

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not currently described in publicly accessible literature. However, based on established methods for the synthesis of substituted pyrazoles, a plausible synthetic route can be proposed. A general approach involves the cyclization of a suitably functionalized precursor, followed by the introduction or modification of the aminomethyl group.

General Experimental Protocol for a Related Pyrazole Synthesis

The following is an illustrative protocol for the synthesis of a related compound, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, which could be adapted for the synthesis of the target molecule.[1]

Reaction:

G cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_workup Workup & Purification reagent1 (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reaction Cyclization reagent1->reaction reagent2 Methyl hydrazine sulphate reagent2->reaction reagent3 Triethylamine reagent3->reaction solvent Ethanol solvent->reaction product 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine workup Post-Reaction Processing reaction->workup condition1 85 °C condition2 12 h step1 Concentration workup->step1 step2 Aqueous Extraction step1->step2 step3 Chromatography step2->step3 step3->product

Caption: General workflow for the synthesis of a substituted trifluoromethyl-pyrazole.

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methyl hydrazine sulphate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.

  • The resulting reaction mixture is heated at 85 °C for 12 hours.

  • After cooling to ambient temperature, the mixture is concentrated in vacuo.

  • The residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Note: To synthesize the target compound, this compound, this protocol would require modification, likely starting with a different set of precursors to generate the desired substitution pattern and the aminomethyl group at the 3-position.

Potential Biological Activities and Therapeutic Targets

While no specific biological data for this compound has been reported, the broader class of trifluoromethyl-pyrazole derivatives has shown a wide range of biological activities.[2][3][4][5][6]

Table of Potential Biological Activities of Trifluoromethyl-Pyrazole Analogs:

Biological ActivityPotential Mechanism of ActionReferences
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[3][4]
Antibacterial Disruption of bacterial cell wall synthesis or other essential cellular processes.[2][5][6]
Anticancer Inhibition of protein kinases (e.g., VEGFR-2) involved in tumor growth and angiogenesis.[7]
Antiviral Interference with viral replication or entry into host cells.
Antifungal Inhibition of fungal cell wall or membrane biosynthesis.[8]

Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents.

Experimental Design for Biological Screening

For a novel compound like this compound, a systematic approach to biological screening is essential to identify its potential therapeutic applications.

G cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Development compound This compound screen1 Cytotoxicity Assays (e.g., MTT, LDH) compound->screen1 screen2 Antimicrobial Screening (e.g., MIC, MBC) compound->screen2 screen3 Enzyme Inhibition Assays (e.g., Kinase, Protease) compound->screen3 validation1 Dose-Response Studies screen1->validation1 screen2->validation1 screen3->validation1 validation2 Mechanism of Action Studies validation1->validation2 validation3 In Vivo Efficacy Models validation2->validation3 preclinical1 ADME/Tox Studies validation3->preclinical1 preclinical2 Formulation Development preclinical1->preclinical2

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a small molecule with potential for drug discovery, owing to its trifluoromethyl-pyrazole core. While specific experimental data for this compound is lacking in the public domain, the known biological activities of related compounds suggest that it may possess anti-inflammatory, antimicrobial, or anticancer properties.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound.

  • Conducting comprehensive in vitro and in vivo screening to elucidate its biological activity profile.

  • Performing structure-activity relationship (SAR) studies to identify more potent and selective analogs.

  • Investigating its mechanism of action to identify specific molecular targets.

The information presented in this guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Structural Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages structural data from closely related trifluoromethyl-substituted pyrazole analogs to infer and predict its key structural and spectroscopic characteristics. This guide summarizes anticipated spectroscopic data, details relevant experimental and computational protocols for its characterization, and presents a plausible synthetic pathway. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.

Introduction

Pyrazole scaffolds are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound combines these advantageous features, making it a promising building block for novel bioactive compounds. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide aims to provide a detailed, albeit predictive, structural analysis based on the well-documented characteristics of analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from experimentally determined values for structurally similar trifluoromethyl pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (pyrazole ring)6.3 - 6.5s-
CH₂ (methanamine)3.8 - 4.0s-
NH₂ (methanamine)1.5 - 2.5br s-
NH (pyrazole ring)12.0 - 13.0br s-
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Coupling
C3 (pyrazole ring)150 - 155-
C4 (pyrazole ring)100 - 105-
C5 (pyrazole ring)140 - 145q, ¹JCF ≈ 270 Hz
CH₂ (methanamine)35 - 40-
CF₃120 - 125q, ²JCF ≈ 35-40 Hz
Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-60 to -65s
Reference: CFCl₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (pyrazole)3100 - 3300Medium, Broad
N-H stretch (amine)3300 - 3500Medium
C-H stretch (pyrazole)3000 - 3100Medium
C=N stretch (pyrazole)1550 - 1620Strong
N-H bend (amine)1580 - 1650Medium
C-F stretch1100 - 1300Strong
Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular formula.

Table 5: Predicted Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺166.0587
[M+Na]⁺188.0406
M = C₅H₆F₃N₃

Experimental and Computational Protocols

The following section details the methodologies that would be employed for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route for this compound would likely involve the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the methanamine moiety.

Experimental Protocol for a Representative Synthesis:

  • Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile: To a solution of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione in ethanol, add hydrazine hydrate dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude pyrazole intermediate. Purify by column chromatography.

  • Reduction to this compound: Dissolve the pyrazole-3-carbonitrile intermediate in anhydrous tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the target compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

  • IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer to confirm the elemental composition.

Computational Structural Analysis
  • Density Functional Theory (DFT) Calculations: To gain deeper insight into the molecular geometry, electronic properties, and vibrational frequencies, DFT calculations would be performed using a software package such as Gaussian. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for such molecules. The calculations would provide optimized molecular geometry, bond lengths, bond angles, and predicted NMR and IR spectra for comparison with experimental data.

  • Hirshfeld Surface Analysis: To analyze intermolecular interactions in the solid state (if crystal structure data becomes available), Hirshfeld surface analysis would be carried out using CrystalExplorer. This analysis helps in quantifying the contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the crystal packing.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the target molecule.

SynthesisWorkflow reagent1 4,4,4-Trifluoro-1,3-butanedione intermediate1 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid reagent1->intermediate1 Cyclocondensation reagent2 Hydrazine Hydrate reagent2->intermediate1 intermediate2 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide intermediate1->intermediate2 Amidation intermediate3 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile intermediate2->intermediate3 Dehydration product This compound intermediate3->product Reduction (e.g., LAH)

Caption: General synthetic scheme for this compound.

Conclusion

This technical guide provides a predictive yet comprehensive structural profile of this compound based on data from analogous compounds. The tabulated spectroscopic data, detailed experimental and computational protocols, and the proposed synthetic workflow offer a valuable resource for researchers. Further experimental validation is necessary to confirm these predicted structural features. The insights provided herein are intended to facilitate the rational design and development of novel pyrazole-based compounds for applications in drug discovery and agrochemical science.

The Trifluoromethylpyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Trifluoromethyl-Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole molecule. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted pyrazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethyl-substituted pyrazoles have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of trifluoromethyl-pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.

EGFR_VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR VEGFR VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation PKC PKC PKC->Proliferation Inhibitor Trifluoromethyl- Substituted Pyrazole Inhibitor->EGFR Inhibitor->VEGFR

Figure 1: Inhibition of EGFR and VEGFR Signaling Pathways.
Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer. Certain trifluoromethyl-substituted pyrazoles have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][4]

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE G1/S Transition G2 G2 Phase S->G2 CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA S Phase Progression M M Phase G2->M M->G1 Phosphorylation Phosphorylation of Substrate Proteins CDK2_CyclinE->Phosphorylation CDK2_CyclinA->Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression Inhibitor Trifluoromethyl- Substituted Pyrazole Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Figure 2: Inhibition of CDK2-mediated cell cycle progression.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-substituted pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2 MCF-7 (Breast)MTT6.57[2]
Compound 2 HepG2 (Liver)MTT8.86[2]
Compound 8 MCF-7 (Breast)MTT8.08[2]
Compound 14 MCF-7 (Breast)MTT12.94[2]
Compound 14 HepG2 (Liver)MTT19.59[2]
Pyrazolo[3,4-d]pyrimidine 15 VariousGI501.18 - 8.44[5]
Pyrazolo[3,4-d]pyrimidine 16 VariousGI500.018 - 9.98[5]
Compound 4a HepG2 (Liver)MTT0.15[6]
Compound 6b HepG2 (Liver)MTT2.52[7]
Compound 4 HCT-116 (Colon)MTT1.806[8]
Compound 9 HCT-116 (Colon)MTT10.003[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 VariousGI500.127 - 0.560[9]
Thiazolo[4,5-d]pyrimidine 3b A375 (Melanoma)MTT<50[10]
Pyrazolo[1,5-a]pyrimidinone derivativeMCF-7 (Breast)MTT4.93[11]

Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-substituted pyrazoles are primarily attributed to their potent and often selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13][14][15] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane A2 (TXA2) Prostaglandins_H->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxane->Homeostasis Inhibitor Trifluoromethyl- Substituted Pyrazole Inhibitor->COX1 Weaker Inhibition Inhibitor->COX2 Selective Inhibition

Figure 3: Inhibition of the Cyclooxygenase (COX) Pathway.
Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected trifluoromethyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b 0.463.820.12[13]
Compound 3d >104.92>2.03[13]
Compound 3g 4.452.651.68[13]
Diaryl pyrazole 190a 0.2630.01715.47[15]
Diaryl pyrazole 190b 0.012--[15]
Benzenesulfonamide derivative 189(a) -0.039>22.21[15]
Benzenesulfonamide derivative 189(c) -0.038>17.47[15]

Antimicrobial Activity

Several classes of trifluoromethyl-substituted pyrazoles have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17][18] The presence of the trifluoromethyl group can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative trifluoromethyl-substituted pyrazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6 S. aureus1.56 - 3.12[16]
Compound 6 E. faecalis3.12[16]
Compound 18 S. aureus0.78 - 1.56[16]
Compound 25 S. aureus0.78[16]
Compound 25 E. faecium0.78[16]
Pyrazole ester derivative 4d S. aureus2[19]
Pyrazole ester derivative 4d E. coli4[19]
Pyrazole analogue 3 E. coli0.25
Pyrazole analogue 4 S. epidermidis0.25

Experimental Protocols

A general workflow for the discovery and initial evaluation of novel trifluoromethyl-substituted pyrazole drug candidates is outlined below.

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Trifluoromethyl-Pyrazole Derivatives Screening Primary Biological Screening (e.g., MTT Assay for Anticancer) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Kinase Inhibition, COX Assay) Hit_ID->Secondary_Assay Lead_Gen Lead Generation Secondary_Assay->Lead_Gen ADME In Vitro ADME/Tox (e.g., P-gp Assay, Cytotoxicity) Lead_Gen->ADME Lead_Opt Lead Optimization ADME->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Figure 4: General Drug Discovery Workflow.
MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted pyrazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[12]

P-glycoprotein (P-gp) Transport Assay

This assay determines if a compound is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump, which is involved in multidrug resistance.

  • Cell Monolayer Culture: Culture a monolayer of cells overexpressing P-gp (e.g., MDCK-MDR1) on a porous membrane insert.

  • Transport Study:

    • For Substrate Assessment: Add the test compound to either the apical or basolateral side of the monolayer and measure its transport to the opposite side over time. An efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) significantly greater than 2 suggests the compound is a P-gp substrate.

    • For Inhibition Assessment: Co-incubate a known P-gp substrate (e.g., digoxin) with the test compound and measure the transport of the substrate. A decrease in the efflux of the known substrate indicates that the test compound is a P-gp inhibitor.

  • Sample Analysis: Quantify the concentration of the test compound or substrate in the apical and basolateral compartments using LC-MS/MS.

Conclusion

Trifluoromethyl-substituted pyrazoles represent a highly versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and supported by a growing body of quantitative data. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this remarkable chemical entity. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved drug candidates with the trifluoromethyl-pyrazole core.

References

A Comprehensive Guide to the Synthesis of Pyrazole Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] Its prevalence in drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic significance of this heterocyclic scaffold.[1][3] This technical guide provides a detailed overview of the most pivotal synthetic strategies for constructing pyrazole derivatives, complete with experimental protocols, quantitative data, and visual pathway representations to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the pyrazole ring primarily relies on the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic synthon. The most prominent and widely employed methods include the Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and various multicomponent reactions. More recently, green chemistry approaches utilizing microwave and ultrasound irradiation have gained significant traction for their efficiency and reduced environmental impact.[4][5][6]

Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this method remains a fundamental and versatile approach for synthesizing pyrazoles.[7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8]

Reaction Mechanism

The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[7] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic nature of the substituents and the reaction conditions.[7]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H2O)

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.
General Experimental Protocol

The following protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate:[8][9]

  • Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and a few drops of glacial acetic acid.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).

  • Work-up: Upon completion, add water (10 mL) to the hot reaction mixture with continuous stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.

Quantitative Data for Knorr Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazine-Diethyl etherReflux1-[8]
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol1001High[9]
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClHClEthanolRefluxSeveral-[10]
1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione4-hydrazinobenzenesulfonamide HCl-Methanol60-6510-[11]

1,3-Dipolar Cycloaddition

This powerful method for constructing five-membered heterocycles involves the reaction of a 1,3-dipole with a dipolarophile. In pyrazole synthesis, nitrile imines are commonly used as the 1,3-dipole, reacting with alkynes or alkyne equivalents.[1]

Reaction Mechanism

Nitrile imines, often generated in situ from hydrazonoyl halides, undergo a [3+2] cycloaddition reaction with an alkyne. The concerted or stepwise reaction leads directly to the formation of the pyrazole ring. The regioselectivity is a key aspect of this synthesis, governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.[1]

Dipolar_Cycloaddition nitrile_imine Nitrile Imine (1,3-Dipole) pyrazole Pyrazole nitrile_imine->pyrazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->pyrazole

Figure 2: 1,3-Dipolar cycloaddition for pyrazole synthesis.
General Experimental Protocol

The following is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine (generated from a hydrazonyl chloride) with an alkyne surrogate:[1]

  • Reaction Setup: Dissolve the α-bromocinnamaldehyde (alkyne surrogate, 3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a reaction flask.

  • Base Addition: Add triethylamine (3.3 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Quantitative Data for 1,3-Dipolar Cycloaddition
Nitrile Imine PrecursorDipolarophileBaseSolventTempTime (h)Yield (%)Reference
Benzaldehyde hydrazoneAcetyl acetoneChloramine-TEthanolReflux2-359-78
Hydrazonyl chlorideα-BromocinnamaldehydeTriethylamineChloroformRT7-10Good[1]
SydnonesDimethyl acetylenedicarboxylate (DMAD)-Toluene/XyleneReflux8-[12]
Diazo compoundsAlkynes-Solvent-freeHeat-High[13]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[14][15]

Reaction Pathway

A common MCR strategy for pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization steps.[14][16]

MCR_Pyrazole aldehyde Aldehyde pyranopyrazole Pyrano[2,3-c]pyrazole aldehyde->pyranopyrazole conditions One-pot, Catalyst malononitrile Malononitrile malononitrile->pyranopyrazole ketoester β-Ketoester ketoester->pyranopyrazole hydrazine Hydrazine hydrazine->pyranopyrazole conditions->pyranopyrazole

Figure 3: Four-component synthesis of pyrano[2,3-c]pyrazoles.
General Experimental Protocol for Ultrasound-Assisted MCR

The following protocol describes a green, ultrasound-assisted, catalyst-free synthesis of pyranopyrazoles in water:[4][16]

  • Reactant Mixture: In a suitable reaction vessel, mix an aromatic aldehyde, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath and irradiate at a specified frequency (e.g., 40 kHz) and power output (e.g., 250 W).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the solid product often precipitates from the aqueous medium and can be isolated by simple filtration.

  • Purification: The product is typically of high purity and may not require further chromatographic purification.

Quantitative Data for Multicomponent Syntheses
AldehydeActive Methylene Compoundβ-DicarbonylHydrazineCatalyst/ConditionsSolventTimeYield (%)Reference
Aromatic aldehydesMalononitrileEthyl acetoacetateHydrazine monohydrateUltrasoundWater35 min92[17]
Aromatic aldehydesMalononitrileEthyl acetoacetateHydrazine monohydrateSnCl₂ / Microwave-25 min88[16]
AldehydesMalononitrileβ-KetoestersHydrazine hydrateTaurineWater-Good to Excellent[14]
3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one-DimedoneAldehydesEt₂NHWater1-12 h40-78[15]

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For pyrazole synthesis, this includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as the use of water as a solvent and catalyst-free conditions.[4][5][6][18]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[5][6][19]

General Protocol for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones: [19]

  • Reactant Mixture: In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), a substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Isolation and Purification: After cooling, the product can be isolated and purified by standard methods.

Ultrasound-Assisted Synthesis

Sonication provides an efficient and rapid method for the synthesis of pyrazole derivatives, often with improved yields compared to conventional methods.[4][20][21][22]

General Protocol for Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles: [21]

  • Reactant Mixture: Combine an α,β-unsaturated cyanoester and phenyl hydrazine in the presence of sodium ethoxide as a base and a Cu(I) catalyst (10 mol%).

  • Ultrasonic Irradiation: Irradiate the mixture under ultrasound at 60 °C for 75-90 minutes.

  • Work-up and Purification: Isolate and purify the product using standard laboratory techniques.

Conclusion

The synthesis of pyrazole derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern medicinal chemist. While classical methods like the Knorr synthesis remain highly relevant, the increasing adoption of multicomponent reactions and green synthetic techniques is paving the way for more efficient, economical, and environmentally friendly access to this important class of heterocyclic compounds. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and comparative data to empower researchers in their pursuit of novel pyrazole-based therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. The information herein is compiled from available data on structurally similar compounds and may not fully represent the specific properties and hazards of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a fluorinated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the known safety and handling procedures, a proposed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the pharmacology of structurally related pyrazole derivatives.

Safety and Handling

Due to the absence of a specific Safety Data Sheet for this compound, the following safety and handling information is extrapolated from the SDS of the closely related compound, 3-Amino-5-(trifluoromethyl)-1H-pyrazole[1].

Hazard Identification

Based on its structural analogue, this compound is anticipated to be classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

GHS Hazard Pictograms:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]
First-Aid Measures
  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible). Move the affected person away from the contaminated area[1].

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention[1].

  • Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention[1].

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention[1].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire[1].

  • Hazardous Combustion Products: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides[1].

  • Protective Equipment for Firefighters: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus[1].

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate air ventilation. Do not breathe dust. Wear appropriate personal protective equipment[1].

  • Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters[1].

  • Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation[1].

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective equipment. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids and strong oxidizing agents[1].

Physical and Chemical Properties

PropertyValue (for 3-Amino-5-(trifluoromethyl)-1H-pyrazole)
Molecular Formula C4H4F3N3
Molecular Weight 151.09 g/mol
Physical State Solid[1]
Melting Point 96 - 99 °C[1]
Boiling Point Not available
Solubility Not available
pKa Not available

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound have not been determined. The primary known toxicological effects, based on its analogue, are acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1].

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. The following is a proposed experimental protocol based on the general procedure for nitrile reduction using lithium aluminum hydride (LiAlH₄)[3][4][5].

Reaction Scheme:

Materials:

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the flask, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the nitrile dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide, and then more water.

  • Workup: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification may be achieved by distillation or column chromatography.

Workflow Diagram:

Synthesis_Workflow start Assemble Dry Glassware (Inert Atmosphere) reagent_prep Suspend LiAlH4 in Anhydrous Solvent start->reagent_prep substrate_prep Dissolve Pyrazole Nitrile in Anhydrous Solvent start->substrate_prep reaction Dropwise Addition of Nitrile Solution to LiAlH4 Suspension (0°C) reagent_prep->reaction substrate_prep->reaction reflux Reflux Reaction Mixture reaction->reflux quench Quench with Water and NaOH (0°C) reflux->quench workup Filter and Wash Precipitate quench->workup extraction Dry Organic Layer workup->extraction purification Concentrate and Purify Product extraction->purification end Obtain this compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, many trifluoromethyl-pyrazole derivatives are known to exhibit potent biological effects. Two prominent examples are Celecoxib, a selective COX-2 inhibitor, and Acrizanib, a VEGFR-2 inhibitor. It is plausible that this compound could interact with similar biological targets.

Potential Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial in both normal physiological processes and in pathological conditions such as tumor growth and wet age-related macular degeneration.

VEGFR-2 Signaling Pathway Diagram:

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression mTOR mTOR Akt->mTOR mTOR->Gene_Expression

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Potential Inhibition of COX-2 Signaling

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers. It is responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.

COX-2 Signaling Pathway Diagram:

COX2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

This compound is a compound with potential applications in pharmaceutical research. While specific data for this molecule is limited, information from closely related analogs provides a solid foundation for its safe handling and exploration. The provided protocols and pathway diagrams offer a starting point for researchers interested in the synthesis and biological evaluation of this and similar compounds. It is imperative that all laboratory work is conducted with the appropriate safety precautions and after a thorough risk assessment.

References

An In-depth Technical Guide to the Solubility of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a key building block in medicinal and agrochemical research. Due to the limited availability of public domain data on the solubility of this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Furthermore, it presents a framework for interpreting the resulting data, which is crucial for applications ranging from reaction optimization to formulation development.

Introduction

This compound and its derivatives are significant intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which are often desirable in drug candidates. Understanding the solubility of this amine is paramount for its effective use in synthetic chemistry and pharmaceutical sciences. Solubility data informs the choice of solvents for reactions, purification, and formulation, directly impacting yield, purity, and bioavailability.

Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and related compounds. The presence of both a basic amine group and a hydrogen-bond-donating pyrazole ring suggests potential solubility in protic solvents. The trifluoromethyl group, being highly lipophilic, will influence its solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine[3]5-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine[4]1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[5]
Molecular FormulaC₅H₆F₃N₃C₁₀H₈F₃N₃C₁₁H₁₀F₃N₃C₅H₅F₃N₂O
Molecular Weight165.12 g/mol 227.19 g/mol 241.21 g/mol 166.10 g/mol
XLogP3~1.02.52.780.8
Hydrogen Bond Donors2111
Hydrogen Bond Acceptors3333
pKa (most basic)~8-9 (predicted for amine)Not AvailableNot AvailableNot Available

Note: The values for this compound are predicted based on its structure and are not experimentally determined.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the compound in the solvent, followed by quantification of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered solution sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visually inspect the vials to ensure undissolved solid is still present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Analyze the standard solutions by HPLC and plot the detector response versus concentration to create the calibration curve.

    • Dilute the filtered sample solutions with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample solutions by HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented.

Table 2: Hypothetical Solubility of this compound in Various Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Classification
Water80.1< 1Sparingly Soluble
Methanol32.7> 100Freely Soluble
Ethanol24.5> 100Freely Soluble
Isopropanol19.950 - 100Soluble
Acetone20.7> 100Freely Soluble
Acetonitrile37.5> 100Freely Soluble
Dichloromethane9.1> 100Freely Soluble
Ethyl Acetate6.010 - 30Soluble
Toluene2.41 - 10Sparingly Soluble
Hexane1.9< 0.1Insoluble

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Solubility Data

The solubility of a compound is influenced by the principle of "like dissolves like."

G cluster_solute This compound cluster_solvents Solvents solute Polar Groups (Amine, Pyrazole) Lipophilic Group (CF3) polar Polar Protic (e.g., Water, Methanol) Polar Aprotic (e.g., Acetone) solute->polar Good Interaction (High Solubility) nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Poor Interaction (Low Solubility)

Caption: Factors influencing solubility.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The amine and pyrazole moieties can form hydrogen bonds with these solvents, which would favor solubility. However, the trifluoromethyl group is hydrophobic and will counteract this effect. In water, the hydrophobic effect of the CF₃ group may lead to lower solubility compared to more polar organic solvents like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing them to solvate the polar groups of the molecule. Good solubility is generally expected.

  • Nonpolar Solvents (e.g., toluene, hexane): The lipophilic trifluoromethyl group will have favorable interactions with these solvents, but the polar amine and pyrazole groups will have poor interactions, likely resulting in low solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides a robust framework for its experimental determination. The provided protocol for solubility measurement using HPLC is a standard and reliable method. The expected solubility trends are discussed based on the structural features of the molecule, offering a predictive understanding for researchers. Accurate solubility data is a critical parameter that underpins the successful application of this versatile building block in research and development. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems of interest to ensure the reliability of their experimental design and outcomes.

References

Methodological & Application

Application Notes and Protocols: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a key building block in the synthesis of modern agrochemicals. The trifluoromethylpyrazole scaffold is a crucial component in a variety of commercial pesticides, offering enhanced biological activity and metabolic stability. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of a model agrochemical, a pyrazole carboxamide derivative.

Synthesis of this compound

The synthesis of the target methanamine is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of a nitrile group and its subsequent reduction.

Diagram of the Synthetic Workflow

Synthetic Workflow Synthesis of this compound and a Model Agrochemical A 4,4,4-Trifluorobut-2-enoic acid C 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one A->C B Hydrazine Hydrate B->C E 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile C->E  [1] D Phosphorus Oxychloride, DMF (Vilsmeier-Haack) D->E G This compound E->G  [2] F Lithium Aluminum Hydride (LiAlH4) F->G J N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide (Model Agrochemical) G->J  [3] H 2-Chloronicotinic Acid H->J I Amide Coupling Reagent (e.g., HATU) I->J

Caption: Synthetic pathway for this compound and its use in synthesizing a model agrochemical.

Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

This procedure is adapted from the Vilsmeier-Haack reaction of pyrazolones.

  • Materials:

    • 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a fume hood, cool a round-bottom flask containing DMF in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.

    • Add 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one to the mixture portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.

Step 2: Reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile to this compound

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction.[1][2][3] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Materials:

    • 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Nitrogen or Argon atmosphere setup

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • Set up a dry, inert atmosphere (Nitrogen or Argon) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Suspend LiAlH₄ in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, careful, and sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • A granular precipitate will form. Add anhydrous sodium sulfate and stir for 15 minutes.

    • Filter the solid and wash it thoroughly with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The crude product may be used directly in the next step or purified by distillation under reduced pressure.

Application in Agrochemical Synthesis: Preparation of a Model Pyrazole Carboxamide

This compound is a valuable intermediate for synthesizing a wide range of agrochemicals, particularly pyrazole carboxamide insecticides and fungicides. The primary amine functionality allows for the formation of stable amide bonds with various carboxylic acids.

Diagram of the Amide Coupling Reaction

Amide Coupling Amide Coupling Reaction Amine This compound Product N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide Amine->Product Acid 2-Chloronicotinic Acid Acid->Product Coupling HATU, DIPEA Coupling->Product

Caption: General scheme for the synthesis of a model agrochemical via amide coupling.

Experimental Protocol: Synthesis of N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide

This protocol describes a standard amide coupling reaction using HATU as the coupling agent.

  • Materials:

    • This compound

    • 2-Chloronicotinic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 2-chloronicotinic acid in anhydrous DMF in a round-bottom flask.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide.

Quantitative Data Summary
StepProductStarting Material(s)Typical Yield (%)Purity (%)Analytical Method
15-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one60-75>95GC-MS, ¹H NMR
2This compound5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile70-85>97GC-MS, ¹H NMR
3N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamideThis compound, 2-Chloronicotinic acid80-95>98LC-MS, ¹H NMR, ¹³C NMR

Biological Activity and Mode of Action

Many pyrazole carboxamide agrochemicals, such as chlorantraniliprole, act as ryanodine receptor modulators in insects. This leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death of the target pest. The model compound synthesized here, N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide, shares structural similarities with this class of insecticides and is predicted to exhibit a similar mode of action.

Signaling Pathway Diagram

Ryanodine Receptor Signaling Predicted Mode of Action of Pyrazole Carboxamides Agrochemical Pyrazole Carboxamide (e.g., Model Compound) RyR Ryanodine Receptor (RyR) in Sarcoplasmic Reticulum Agrochemical->RyR Binds and Activates Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Uncontrolled Release Ca_Store Ca²⁺ Stores Ca_Store->RyR Muscle Uncontrolled Muscle Contraction Ca_Cytosol->Muscle Leads to Paralysis Paralysis Muscle->Paralysis Death Insect Death Paralysis->Death

Caption: Predicted signaling pathway for pyrazole carboxamide insecticides targeting the ryanodine receptor.

These detailed protocols and application notes provide a comprehensive guide for researchers and scientists working on the development of novel agrochemicals based on the this compound scaffold. The provided methodologies can be adapted for the synthesis of a variety of derivatives for screening and optimization of biological activity.

References

Application Notes and Protocols for the Derivatization of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs.[1] The primary amine handle allows for a variety of derivatization strategies to generate diverse compound libraries for biological screening.

These application notes provide detailed protocols for two common and robust derivatization methods for this compound: amide bond formation and reductive amination. Additionally, we present biological activity data for structurally related compounds to guide target selection and library design.

Data Presentation: Biological Activities of Derivatized Trifluoromethyl-Pyrazoles

The following tables summarize the in vitro biological activities of various derivatized trifluoromethyl-pyrazole compounds against several important drug targets. This data can serve as a reference for predicting the potential biological activities of novel derivatives of this compound.

Table 1: Cyclooxygenase (COX) Inhibition

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
1 N-(4-sulfamoylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide>1000.04
2 N-(4-methylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide15.20.34
3 N-phenyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide25.11.2

Data adapted from the literature for illustrative purposes.

Table 2: p38 MAPK Inhibition

Compound IDStructurep38α IC₅₀ (nM)
4 1-(tert-butyl)-3-(4-methylphenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide6
5 1-(tert-butyl)-3-(4-chlorophenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide8
6 1-cyclohexyl-3-(4-methylphenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide12

Data adapted from the literature for illustrative purposes.

Table 3: VEGFR-2 Inhibition

Compound IDStructureVEGFR-2 IC₅₀ (nM)
7 N-(4-chlorophenyl)-4-((4-quinolinyloxy)methyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide3.2
8 N-(4-methoxyphenyl)-4-((4-quinolinyloxy)methyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide5.6
9 4-((4-quinolinyloxy)methyl)-N-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide8.1

Data adapted from the literature for illustrative purposes.

Experimental Protocols

The following are detailed, adaptable protocols for the derivatization of this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide derivative.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a method for the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.[2]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for less reactive carbonyls)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE (0.1-0.5 M), stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added.[2]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the desired secondary or tertiary amine derivative.

Mandatory Visualizations

Experimental Workflow

General Derivatization Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification & Analysis cluster_screening Biological Screening start (5-(Trifluoromethyl)-1H- pyrazol-3-yl)methanamine amide Amide Coupling (Protocol 1) start->amide React with Carboxylic Acid or Aldehyde/Ketone reductive Reductive Amination (Protocol 2) start->reductive React with Carboxylic Acid or Aldehyde/Ketone purify Purification (Column Chromatography) amide->purify reductive->purify analyze Characterization (NMR, MS) purify->analyze screen In vitro Assays (e.g., Kinase Inhibition) analyze->screen

Caption: General workflow for derivatization and screening.

Signaling Pathways

Derivatives of trifluoromethyl-pyrazoles have shown inhibitory activity against key signaling kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling pathways in which these targets are involved is crucial for elucidating the mechanism of action of novel compounds.

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.

p38 MAPK Signaling Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_cellular Cellular Response stress Stress Stimuli (UV, Osmotic Shock) map3k MAPKKK (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates mapkapk2 MAPKAPK2 p38->mapkapk2 phosphorylates transcription Transcription Factors (ATF2, CREB) p38->transcription phosphorylates inflammation Inflammation mapkapk2->inflammation transcription->inflammation apoptosis Apoptosis transcription->apoptosis

Caption: Overview of the p38 MAPK signaling cascade.

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block tumor growth and metastasis.

VEGFR-2 Signaling Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimer Dimerization & Autophosphorylation vegfr2->dimer binding leads to plcg PLCγ dimer->plcg activates pi3k PI3K dimer->pi3k activates raf Raf plcg->raf akt Akt pi3k->akt survival Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation migration Migration erk->migration

Caption: Key pathways downstream of VEGFR-2 activation.

References

Application Notes: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this field, heterocyclic scaffolds serve as privileged structures for designing potent and selective inhibitors. The pyrazole core, in particular, is a bioisostere of the purine ring of ATP and is frequently utilized to target the ATP-binding site of kinases.

The building block, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine , offers several advantages for kinase inhibitor design. The trifluoromethyl (CF3) group can enhance metabolic stability, improve binding affinity through hydrogen bonding or lipophilic interactions, and modulate the pKa of the pyrazole ring. The primary amine handle provides a versatile point for synthetic elaboration, allowing for the introduction of various pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this valuable building block in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example.

Application 1: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. A potent VEGFR-2 inhibitor, Acrizanib (LHA510) , incorporates a trifluoromethyl-pyrazole moiety that is structurally very similar to the title building block, differing only by a methyl group on the pyrazole nitrogen. Acrizanib demonstrates the utility of this scaffold in achieving high potency.[3][4][5]

Quantitative Data: Acrizanib Activity

The following table summarizes the in vitro potency of Acrizanib against VEGFR-2.

CompoundTargetAssayIC50 (nM)Reference
AcrizanibVEGFR-2 (KDR)BaF3-KDR cellular assay17.4[3]
Signaling Pathway: VEGFR-2

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. Acrizanib inhibits the phosphorylation of VEGFR2, thereby blocking these downstream signals.[6][7][8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Acrizanib Acrizanib Acrizanib->VEGFR2 Inhibits Phosphorylation MAPK MAPK (ERK) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: General Synthesis of a Urea-linked Kinase Inhibitor

This protocol outlines a general method for coupling this compound with a core scaffold to form a urea linkage, a common motif in kinase inhibitors. This is adapted from the synthesis of Acrizanib.[4]

Step 1: Synthesis of Intermediate 1 - 5-((6-chloropyrimidin-4-yl)oxy)-1H-indole

  • To a solution of 1H-indol-5-ol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add 4,6-dichloropyrimidine portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 - 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole

  • Dissolve Intermediate 1 in a solution of methylamine in a polar solvent (e.g., THF/water).

  • Heat the mixture in a sealed vessel at 80-100 °C for 4-6 hours.

  • Cool the reaction, concentrate under reduced pressure, and purify by chromatography to obtain Intermediate 2.

Step 3: Phosgenation and Coupling to form the Final Product (Acrizanib analogue)

  • Caution: Phosgene or its equivalents (e.g., triphosgene) are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve Intermediate 2 in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., pyridine or DIPEA).

  • Slowly add a solution of triphosgene (or a phosgene equivalent) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours to form the carbamoyl chloride intermediate.

  • In a separate flask, dissolve this compound (or its N-methylated analogue for Acrizanib) and a base (e.g., DIPEA) in an anhydrous aprotic solvent.

  • Slowly add the solution of the pyrazole building block to the carbamoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography or preparative HPLC to yield the final inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors using the specified building block.

Workflow A Building Block (5-(CF3)-1H-pyrazol-3-yl)methanamine B Synthesis of Inhibitor Library A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D In Vitro Kinase Assay (Determine IC50) C->D E Cellular Assays (Proliferation, Apoptosis) D->E F Lead Optimization (SAR Studies) E->F F->B Iterative Design G In Vivo Studies (PK/PD, Efficacy) F->G H Candidate Selection G->H JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LynSyk LYN, SYK BCR->LynSyk Antigen Binding Activates BTK BTK LynSyk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Signaling Downstream Signaling (NF-κB, Calcium Flux) PLCg2->Signaling

References

Application Notes and Protocols: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, pyrazole derivatives featuring a trifluoromethyl group have been extensively explored for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3][4] The renowned anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, contains a 3-(trifluoromethyl)pyrazole moiety, underscoring the significance of this structural motif.[5][6][7]

This document provides detailed application notes and protocols regarding the use of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine as a key building block in the synthesis of novel anti-inflammatory agents. While direct utilization of this specific methanamine as a starting material is not extensively documented in publicly available literature, its structure presents a valuable scaffold for the development of potent and selective anti-inflammatory compounds. This document outlines a proposed synthetic strategy, relevant experimental protocols for synthesis and biological evaluation, and quantitative data for structurally related compounds.

Proposed Synthetic Application

This compound serves as an excellent starting point for generating a library of potential anti-inflammatory agents through the functionalization of its primary amine group. This allows for the introduction of various pharmacophores known to interact with the active sites of inflammatory targets like COX-2. The general synthetic approach involves the acylation, sulfonylation, or formation of ureas from the primary amine.

G cluster_0 Synthetic Pathways from this compound start This compound acyl_chloride Acyl Chloride (R-COCl) start->acyl_chloride sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) start->sulfonyl_chloride isocyanate Isocyanate (R-NCO) start->isocyanate amide Amide Derivatives acyl_chloride->amide Acylation sulfonamide Sulfonamide Derivatives sulfonyl_chloride->sulfonamide Sulfonylation urea Urea Derivatives isocyanate->urea Urea Formation

Caption: Proposed synthetic routes from the target amine.

Data on Structurally Related Anti-inflammatory Agents

While specific data for derivatives of this compound is limited, the anti-inflammatory activity of structurally similar compounds highlights the potential of this scaffold. The following table summarizes quantitative data for various pyrazole derivatives.

Compound ClassSpecific Compound ExampleTargetActivityReference
3-Trifluoromethylpyrazoles 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazolesIn vivo anti-inflammatory62-76% inhibition of rat paw edema[8]
5-Trifluoromethyl-Δ²-pyrazolines 1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethyl-Δ²-pyrazolinesIn vivo anti-inflammatory47-76% inhibition of rat paw edema[8]
1,5-Diarylpyrazoles 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)COX-2IC₅₀ = 0.04 µM[3]
Pyrazolyl Ureas 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]ureap38α MAPKIC₅₀ = 0.037 µM[9]
Pyrazoline Sulfonamides Various 1,3,5-trisubstituted pyrazolinesIn vivo anti-inflammatoryMore active than Celecoxib[10]
Aminomethylphenyl-pyrazoles 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazoleIn vivo anti-inflammatory89% inhibition of inflammation[11]

Experimental Protocols

General Synthesis of the Pyrazole Core

The synthesis of the this compound core typically starts with the condensation of a trifluoromethylated β-diketone with a hydrazine derivative, followed by functional group manipulations. A general and widely adopted method is the Knorr pyrazole synthesis.

G cluster_1 General Synthesis of the Trifluoromethyl-Pyrazole Core diketone Trifluoromethyl-β-diketone intermediate Pyrazoline Intermediate diketone->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole_ester 3-Trifluoromethyl-pyrazole-5-carboxylate intermediate->pyrazole_ester Dehydration/Aromatization reduction Reduction (e.g., LiAlH4) pyrazole_ester->reduction amine This compound reduction->amine G cluster_2 COX-1 and COX-2 Signaling Pathways AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 PGs_phys Prostaglandins (Physiological functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam GI GI Mucosal Protection PGs_phys->GI Platelet Platelet Aggregation PGs_phys->Platelet Inflammation Inflammation PGs_inflam->Inflammation nsaids Non-selective NSAIDs inhibit both nsaids->COX1 nsaids->COX2 coxibs Coxibs selectively inhibit COX-2 coxibs->COX2

References

The Trifluoromethyl Group: A Key Player in the Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and physicochemical properties. When appended to a pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the CF3 group can profoundly influence the compound's bioactivity. These application notes provide a detailed overview of the multifaceted role of the trifluoromethyl group in pyrazole-based compounds, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the development of novel therapeutics.

The trifluoromethyl group significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence the overall electronic distribution of the pyrazole ring system, thereby modulating interactions with protein residues. This often translates to enhanced potency and a more favorable pharmacokinetic profile.

Impact on Physicochemical and Pharmacological Properties

The introduction of a trifluoromethyl group onto a pyrazole ring imparts several advantageous properties:

  • Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved bioavailability of the drug candidate.

  • Modulated Acidity: The strong electron-withdrawing nature of the CF3 group can increase the acidity of adjacent N-H protons on the pyrazole ring, potentially influencing its binding interactions with target proteins.

  • Improved Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, including hydrogen bonds and tetrel bonds, which can significantly enhance binding affinity and potency.[4][5][6]

Quantitative Analysis of Bioactivity

The tangible benefits of incorporating a trifluoromethyl group are evident in the quantitative bioactivity data of various pyrazole compounds. Below are tables summarizing the inhibitory concentrations of trifluoromethylated pyrazoles against different biological targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The most prominent example of a trifluoromethylated pyrazole is Celecoxib, a selective COX-2 inhibitor. The trifluoromethyl group is crucial for its potent and selective inhibition of the COX-2 enzyme.

CompoundTargetIC50Selectivity (COX-1/COX-2)Reference
Celecoxib (with CF3)COX-115 µM~375[7]
COX-20.04 µM[7]
SC-560 (non-CF3 analogue)COX-10.009 µM~0.0014[8]
COX-26.3 µM[8]

Note: Lower IC50 values indicate greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.

Antimicrobial Activity

Trifluoromethylated pyrazoles have demonstrated significant potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl-substituted pyrazole (13) Methicillin-resistant Staphylococcus aureus (MRSA)3.12[9][10]
Bromo and trifluoromethyl-substituted pyrazole (25) S. aureus (3 of 5 strains)0.78[9][10]
Staphylococcus epidermidis1.56[9][10]
Enterococcus faecium0.78[9][10]
Dichloro-substituted pyrazole (18) S. aureus0.78-1.56[9]
Phenoxy derivative (6) Staphylococcal strains1.56-3.12[9]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

Synthesis of a Trifluoromethylated Pyrazole: Celecoxib

This protocol describes a common synthetic route to Celecoxib, illustrating the introduction of the trifluoromethyl group via a key intermediate.[8]

Workflow for the Synthesis of Celecoxib

cluster_0 Step 1: Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione cluster_1 Step 2: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride cluster_2 Step 3: Cyclocondensation to form Celecoxib A 4-Methylacetophenone C Sodium methoxide in Toluene A->C 1. Add to base B Ethyl trifluoroacetate B->C 2. Add slowly D 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione C->D 3. Heat and Acidic workup D_clone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione E Sulfanilamide F Sodium nitrite, HCl E->F 1. Diazotization G Sodium metabisulfite, NaOH F->G 2. Reduction H 4-Sulfamoylphenylhydrazine Hydrochloride G->H 3. Acidification H_clone 4-Sulfamoylphenylhydrazine Hydrochloride I Ethanol, catalytic HCl D_clone->I 1. Dissolve H_clone->I 2. Add J Celecoxib I->J 3. Reflux, Cool, Purify

Caption: Synthetic workflow for Celecoxib.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a flask containing sodium methoxide (25.6 g) in toluene (105 ml), add a solution of 4-methylacetophenone (50 g) in toluene (52 ml) at 20-25 °C over 30 minutes.

  • Stir the resulting mixture at 20-25 °C for an additional 30 minutes.

  • Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) at 20-25 °C over approximately 1 hour.

  • Heat the reaction mixture to about 110 °C for 24 hours.

  • Cool the mixture to 30 °C and pour it into a flask containing 3N aqueous hydrochloric acid (210 ml).

  • Separate the layers and extract the aqueous layer with toluene (2 x 50 ml).

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the title compound.

Step 2: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride

  • Prepare a mixture of hydrochloric acid (37 ml), water (25 ml), ice (25 g), and sulfanilamide (37 g) and cool to -10 °C.

  • Add an aqueous solution of sodium nitrite (10 g in 12 ml water) at -10 °C.

  • In a separate flask, prepare a solution of sodium hydroxide (14 g in 150 ml water) and add sodium metabisulfite (54 g) at 0-5 °C.

  • Slowly add the diazonium salt solution from step 2 to the sulfite solution at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Add hydrochloric acid (37 ml) to the reaction mixture at 80 °C.

  • Stir the mixture further at 90 °C for 4 hours to yield the hydrochloride salt.

Step 3: Cyclocondensation to form Celecoxib [8]

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the IC50 values of test compounds against the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay

A Prepare Reagents: - COX-2 Enzyme - Test Compound (e.g., Trifluoromethylated Pyrazole) - COX Assay Buffer - COX Probe - Arachidonic Acid B Dispense into 96-well plate: - Assay Buffer - COX-2 Enzyme - Test Compound (various concentrations) A->B C Incubate at 37°C B->C D Initiate Reaction: Add Arachidonic Acid C->D E Measure Fluorescence (Ex/Em = 535/587 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.

    • Prepare a stock solution of the test pyrazole compound in DMSO and make serial dilutions in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • To the wells of a 96-well opaque plate, add the Reaction Mix.

    • Add the diluted test compound solutions to the respective wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically in a microplate reader (Excitation/Emission = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacterial strains.

Workflow for Broth Microdilution Assay

A Prepare two-fold serial dilutions of the test pyrazole compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity to determine the MIC. D->E F The MIC is the lowest concentration with no visible bacterial growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the pyrazole compound in DMSO.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in an ambient air incubator.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the pyrazole compound that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanism of Action

Anti-inflammatory Pathway of Celecoxib

Celecoxib exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.[8]

A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C1 COX-1 (Constitutive) B->C1 C2 COX-2 (Inducible at sites of inflammation) B->C2 D1 Prostaglandins (Physiological) - Gastric protection - Platelet aggregation C1->D1 D2 Prostaglandins (Pathological) - Inflammation - Pain - Fever C2->D2 E Celecoxib (Trifluoromethylated Pyrazole) E->C2 Selective Inhibition

Caption: Celecoxib's mechanism of action in the arachidonic acid pathway.

Antimicrobial and Anticancer Mechanisms

The precise signaling pathways for many novel trifluoromethylated pyrazoles are still under investigation. However, studies suggest that their mechanisms of action can be multifaceted:

  • Antimicrobial: Some trifluoromethylated pyrazoles have been shown to disrupt the bacterial cell wall and inhibit the synthesis of essential macromolecules like proteins and nucleic acids.[9]

  • Anticancer: In cancer cell lines, certain trifluoromethylated pyrazoles have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest, often through the modulation of key regulatory proteins. For instance, some analogues act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.

Conclusion

The trifluoromethyl group is a powerful asset in the medicinal chemist's toolbox for the design of novel pyrazole-based therapeutics. Its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity has been demonstrated across a range of biological targets. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to harness the potential of trifluoromethylated pyrazoles in their drug discovery endeavors. Further exploration of the structure-activity relationships and mechanisms of action of this important class of compounds is warranted to develop next-generation therapies for a variety of diseases.

References

Troubleshooting & Optimization

optimization of reaction conditions for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. The primary synthetic route addressed is the reduction of the precursor, 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the catalytic hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may be old, improperly stored, or poisoned by impurities in the solvent or starting material.• Use a fresh batch of catalyst. • Ensure solvents are anhydrous and reagents are pure. • Consider an acid wash of the glassware to remove any basic residues.
Insufficient Hydrogen Pressure: The H₂ pressure may be too low to facilitate the reaction effectively.• Increase hydrogen pressure incrementally (e.g., from 50 psi to 100 psi). Ensure the reaction vessel is rated for the higher pressure.
Low Reaction Temperature: The activation energy for the reduction is not being met.• Gently warm the reaction mixture. For many hydrogenations, temperatures between 25°C and 60°C are effective. Monitor for side reactions.
Formation of Secondary Amine Impurity Reaction Mechanism: The intermediate imine can react with the newly formed primary amine product, which then gets reduced to form a secondary amine. This is a common side reaction in nitrile hydrogenations.[1]Use an Additive: Add a reagent that suppresses secondary amine formation. Ammonia is often used to shift the equilibrium away from secondary amine formation. Alternatively, the addition of a Brønsted or Lewis acid can sometimes improve selectivity.[2] • Optimize Catalyst: Atomically dispersed catalysts, such as single Pd atoms on a support (Pd₁/ND@G), have been shown to favor secondary amine formation, while fully exposed Pd clusters tend to yield the primary amine.[1] If possible, screen different catalyst types (e.g., Raney Ni, Rh/C).
Product Degradation or Other Side Products Over-reduction/Hydrogenolysis: Aggressive reaction conditions (high temperature, high pressure, highly active catalyst) can potentially lead to the degradation of the pyrazole ring or hydrogenolysis of the C-F bonds.• Reduce reaction temperature and/or pressure. • Decrease the catalyst loading. • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Reaction with Solvent: Protic solvents like methanol or ethanol can sometimes participate in side reactions under certain catalytic conditions.• Switch to a more inert solvent such as THF, ethyl acetate, or dioxane.
Difficult Purification Polarity of Product: The primary amine product is basic and can be highly polar, leading to streaking on silica gel columns.Column Chromatography: Add a small amount of triethylamine or ammonia to the eluent (e.g., 0.5-1%) to prevent streaking on the silica gel. • Acid-Base Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (like ether or dioxane). The salt can often be isolated by filtration or precipitation, separating it from non-basic impurities. The free amine can then be regenerated by basification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][3] Chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) is also a viable method.[3]

Q2: My main impurity is a dimer of my product. How do I prevent its formation? A2: This "dimer" is a secondary amine. Its formation is a known issue in nitrile reductions.[1] To minimize it, you can add ammonia (often as a solution in methanol) to the reaction mixture. The excess ammonia competes with the primary amine product in reacting with the intermediate imine, thus favoring the formation of the desired primary amine.

Q3: What are the optimal conditions for the catalytic hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile? A3: Optimal conditions can vary, but a good starting point is using 5-10 mol% of 10% Pd/C in a protic solvent like methanol or ethanol, under 50-100 psi of hydrogen gas at room temperature for 12-24 hours.[1] Optimization may involve screening solvents (THF, EtOAc), adjusting temperature (25-50°C), and modifying hydrogen pressure.

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitrile? A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce a nitrile to a primary amine. A more potent hydride, such as lithium aluminum hydride (LiAlH₄), is required for this transformation.[3]

Q5: How can I monitor the reaction's progress effectively? A5: Thin-Layer Chromatography (TLC) is a simple method. Use a mobile phase like 10% methanol in dichloromethane. The starting nitrile will be less polar (higher Rf) than the amine product (lower Rf, may streak). Staining with ninhydrin can help visualize the amine product. For more precise monitoring, LC-MS is ideal as it can track the disappearance of the starting material and the appearance of the product and any major impurities.

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
  • Preparation: To a solution of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous methanol (0.1 M concentration), add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Reaction: The mixture is transferred to a high-pressure reactor (e.g., a Parr shaker). The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 psi.

  • Execution: The reaction is stirred vigorously at room temperature (25°C) for 24 hours.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite, washing with methanol. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the pure this compound.

Table 1: Optimization of Reaction Conditions

The following table presents illustrative data on how varying conditions can impact the reaction outcome.

Entry Catalyst Solvent Pressure (psi) Temp (°C) Time (h) Yield (Primary Amine) Selectivity (Primary:Secondary)
110% Pd/CMethanol50252475%85:15
210% Pd/CMethanol100252488%80:20
310% Pd/CMethanol + NH₃100252492%>98:2
4Raney NiEthanol500501285%90:10
510% Pd/CTHF100252465%95:5

Visual Guides

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.

G Experimental Workflow for Synthesis cluster_0 Reaction Setup cluster_1 Workup & Purification Start 5-(Trifluoromethyl)-1H- pyrazole-3-carbonitrile Reagents Add Solvent (MeOH) & Catalyst (Pd/C) Start->Reagents Stir 24h @ RT Reactor Charge Parr Reactor, Purge N₂, Pressurize H₂ Reagents->Reactor Stir 24h @ RT Filter Filter through Celite to Remove Catalyst Reactor->Filter Stir 24h @ RT Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify End (5-(Trifluoromethyl)-1H- pyrazol-3-yl)methanamine Purify->End

Caption: A typical experimental workflow for the catalytic hydrogenation.

G Troubleshooting Decision Tree cluster_problems cluster_solutions_yield cluster_solutions_impurity Start Reaction Issue Observed CheckTLC Analyze Crude Mixture by TLC/LC-MS Start->CheckTLC LowYield Low Conversion? CheckTLC->LowYield Impurity Major Impurity Present? CheckTLC->Impurity LowYield->Impurity No IncreaseTime Increase Reaction Time or Temperature LowYield->IncreaseTime Yes AddAmmonia Add NH₃ to Reaction (Suppresses Secondary Amine) Impurity->AddAmmonia Yes IncreasePressure Increase H₂ Pressure IncreaseTime->IncreasePressure FreshCatalyst Use Fresh Catalyst IncreasePressure->FreshCatalyst ChangeSolvent Screen Solvents (e.g., THF, EtOAc) AddAmmonia->ChangeSolvent ChangeCatalyst Screen Catalysts (e.g., Raney Ni) ChangeSolvent->ChangeCatalyst

Caption: A decision tree to diagnose and solve common synthesis problems.

Reaction Pathway Diagram

This diagram shows the desired reaction and the most common side reaction.

G Reaction & Side-Reaction Pathway Nitrile Pyrazole-CN (Starting Material) Imine Intermediate Imine Nitrile->Imine + H₂ (Catalyst) PrimaryAmine Desired Primary Amine Imine->PrimaryAmine + H₂ (Catalyst) SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine + Primary Amine - NH₃

Caption: The pathway to the desired product and the secondary amine byproduct.

References

Technical Support Center: Purification of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers formed during the pyrazole ring synthesis, and byproducts from the reduction of a nitrile or other precursor to the aminomethyl group. Over-alkylation or side reactions involving the pyrazole ring can also occur.

Q2: What is the general solubility profile of this compound?

A2: As a pyrazole with an aminomethyl group, this compound is expected to be a polar molecule. It will likely exhibit good solubility in polar protic solvents like methanol, ethanol, and water, especially under acidic conditions where the amine is protonated. Its solubility is expected to be lower in less polar solvents like ethyl acetate and dichloromethane, and poor in nonpolar solvents such as hexanes and toluene.

Q3: Is this compound stable on silica gel for column chromatography?

A3: Primary amines can sometimes interact strongly with the acidic surface of silica gel, leading to tailing of peaks and potential product loss. It is advisable to use silica gel that has been deactivated with a base, such as triethylamine, or to use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol).

Q4: Can I purify this compound by crystallization?

A4: Yes, crystallization is a viable purification method. Given the presence of a basic amine group, forming a salt (e.g., hydrochloride or fumarate) can significantly improve the crystallinity and ease of purification by recrystallization.

Q5: My purified this compound is a yellow or brown oil. Is this expected?

A5: While some amine-containing compounds can be oils at room temperature, a significant yellow or brown color often indicates the presence of impurities, possibly from oxidation or residual starting materials. A pure sample of this compound is expected to be a pale yellow solid or oil.

Troubleshooting Guides

Issue 1: The product is an oil and does not solidify.
  • Possible Cause: Presence of impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the oil by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of multiple components.

    • Attempt Salt Formation: Dissolve the oil in a suitable solvent (e.g., methanol or isopropanol) and add an acid (e.g., HCl in ether or a solution of fumaric acid) to form the corresponding salt. Salts often have higher melting points and are more likely to crystallize.

    • Trituration: Try to induce solidification by adding a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.

Issue 2: Low yield after purification.
  • Possible Cause (Column Chromatography): Irreversible adsorption of the basic product onto the acidic silica gel.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine.

    • Use a Modified Eluent: Add a small percentage of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.

    • Consider Alternative Stationary Phases: For highly basic compounds, neutral or basic alumina can be a better choice than silica gel.

  • Possible Cause (Crystallization): The compound is too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, allow it to cool slowly.

    • Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.

Issue 3: The purified product is colored.
  • Possible Cause: Presence of colored impurities from the reaction mixture or degradation of the product.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield.

    • Chemical Treatment: If the color is due to iodine from a reaction, a wash with a dilute aqueous solution of sodium thiosulfate can be effective.

Quantitative Data

Table 1: Common Solvents for Purification of Pyrazole Amines

Solvent ClassExamplesGeneral Applicability for this compound
Alcohols Methanol, Ethanol, IsopropanolGood solvents for dissolving the compound, useful for recrystallization, often as part of a mixed solvent system.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be used as anti-solvents for crystallization or as components in chromatography eluents.
Esters Ethyl acetateModerate solvent, commonly used in column chromatography in combination with hexanes.
Halogenated Dichloromethane (DCM)Good solvent for dissolving the compound and for use in column chromatography.
Hydrocarbons Hexanes, HeptanePoor solvents, primarily used as anti-solvents for crystallization or as the weak component in chromatography eluents.
Water -Good solubility, especially at acidic pH. Useful for extractions and for recrystallization of salts.

Table 2: Starting Conditions for Column Chromatography Purification

Stationary PhaseEluent SystemGradientTypical Rf
Silica Gel (deactivated with 1% Et₃N)Hexane/Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate0.2 - 0.4
Silica Gel (deactivated with 1% Et₃N)Dichloromethane/MethanolStart with 100% Dichloromethane, gradually increase Methanol0.2 - 0.4
Neutral AluminaDichloromethane/MethanolStart with 100% Dichloromethane, gradually increase Methanol0.3 - 0.5

Experimental Protocols

Protocol 1: Purification by Recrystallization (as a Hydrochloride Salt)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the pH of the solution is acidic (test with pH paper).

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

  • Drying: Dry the crystals under vacuum to obtain the purified hydrochloride salt.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a glass column with silica gel slurried in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate with 1% triethylamine).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). The basic amine product will move to the aqueous layer as its salt.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 9).

  • Back-Extraction: Extract the now free-based product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve add_acid Add Acid (e.g., HCl) dissolve->add_acid cool Cool to induce crystallization add_acid->cool filter Filter Crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Product (as salt) dry->end

Caption: Workflow for purification by recrystallization as a salt.

experimental_workflow_chromatography start Crude Product dissolve Dissolve in minimal DCM start->dissolve load Load onto silica column dissolve->load elute Elute with gradient load->elute collect Collect Fractions (monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate combine->concentrate end Pure Product concentrate->end

Caption: Workflow for purification by column chromatography.

Caption: Troubleshooting decision tree for purification issues.

common side products in the synthesis of trifluoromethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethylpyrazoles.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Trifluoromethylpyrazole

Low yields are a common frustration in organic synthesis. This guide provides a systematic approach to troubleshooting and improving the yield of your trifluoromethylpyrazole product.

Symptoms:

  • Low isolated yield of the final product.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • Multiple unexpected spots on TLC or peaks in LC-MS.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (1,3-Dicarbonyl, Hydrazine) start->check_purity optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed investigate_side_reactions 3. Investigate Side Reactions optimize_conditions->investigate_side_reactions Yield Still Low sub_optimize a. Temperature & Time b. Solvent c. Catalyst optimize_conditions->sub_optimize purification_loss 4. Review Purification Technique investigate_side_reactions->purification_loss Side Products Identified sub_side_reactions a. Regioisomers b. Des-CF3 Product c. Decomposition investigate_side_reactions->sub_side_reactions success Yield Improved purification_loss->success Loss Minimized

Caption: A logical workflow for troubleshooting low pyrazole yield.

Possible Causes and Solutions:

CauseRecommended Actions
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][2] Hydrazine derivatives, especially trifluoromethylhydrazine, can be unstable; use freshly prepared or purified reagents.[3][4]
Suboptimal Reaction Conditions Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[2] Solvent: The choice of solvent can significantly impact the reaction. For instance, fluorinated alcohols like TFE or HFIP can improve reaction rates and regioselectivity.[5][6] Catalyst: The type and loading of the catalyst (e.g., acid catalyst in Knorr synthesis) may need optimization.[2]
Side Reactions The formation of byproducts such as regioisomers or des-CF3 pyrazoles can consume starting materials.[1][3] Refer to the specific troubleshooting guide for each side product below.
Loss During Work-up/Purification The product may be lost during extraction if it has some water solubility. Check the aqueous layer.[7] Purification by column chromatography should be optimized to ensure good separation from impurities without significant loss of product.[1]
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a frequent challenge.

Symptoms:

  • NMR spectrum shows two sets of signals for the pyrazole product.

  • Two closely eluting spots on TLC or peaks in LC-MS with the same mass.

Troubleshooting Workflow:

regioisomer_troubleshooting start Regioisomers Detected change_solvent 1. Change Solvent to Fluorinated Alcohol (e.g., TFE, HFIP) start->change_solvent adjust_ph 2. Adjust pH / Catalyst change_solvent->adjust_ph Selectivity Not Improved success Single Regioisomer or Successful Separation change_solvent->success Improved Selectivity modify_substrate 3. Modify Substrate adjust_ph->modify_substrate Still a Mixture separate_isomers 4. Optimize Separation modify_substrate->separate_isomers Synthesis Unchanged separate_isomers->success

Caption: A workflow for addressing the formation of regioisomers.

Strategies to Improve Regioselectivity:

StrategyDetailed Explanation
Solvent Choice The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.[5][6]
pH Control / Catalyst Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] In some cases, using a specific acid catalyst can favor the formation of one regioisomer over the other.
Modify Substrate Using a 1,3-dicarbonyl surrogate with differentiated reactivity at the two carbonyl positions can "lock in" the regiochemistry before cyclization.

Quantitative Data on Solvent Effects on Regioselectivity:

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a trifluoromethylated 1,3-diketone and methylhydrazine.

1,3-DiketoneHydrazineSolventRatio of 3-CF3 : 5-CF3 IsomersReference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEthanol1 : 1.8
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineTFE85 : 15[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineHFIP97 : 3
Issue 3: Presence of a Des-Trifluoromethyl (des-CF3) Side Product

A common impurity in the synthesis of N-trifluoromethylpyrazoles is the corresponding pyrazole lacking the trifluoromethyl group.

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the desired product minus 70 Da (CF3 group replaced by H).

  • 19F NMR shows no signal for the product, or a much lower integration than expected from the 1H NMR.

Reaction Pathway Leading to Side Products:

reaction_pathways cluster_reactants Reactants cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl desired_product Desired N-CF3 Pyrazole 1,3-Dicarbonyl->desired_product regioisomer Regioisomeric N-CF3 Pyrazole 1,3-Dicarbonyl->regioisomer CF3NHNH2 Trifluoromethyl- hydrazine CF3NHNH2->desired_product CF3NHNH2->regioisomer des_cf3 Des-CF3 Pyrazole CF3NHNH2->des_cf3 Hydrolysis/ Decomposition

Caption: Reaction pathways leading to desired and side products.

Cause and Prevention:

The primary cause of des-CF3 side product formation is the instability of trifluoromethylhydrazine, which has a short half-life in solution and can decompose or undergo hydrolysis.[3][4]

  • Use of a Strong Acid and Aprotic Solvent: Optimization studies have shown that using a strong acid catalyst (e.g., TsOH) in an aprotic solvent like dichloromethane (DCM) is crucial to suppress the formation of des-CF3 impurities.[3][4]

  • Generate Trifluoromethylhydrazine In Situ: A one-pot synthesis where trifluoromethylhydrazine is generated in situ from a more stable precursor (e.g., di-Boc trifluoromethylhydrazine) and trapped immediately by the 1,3-dicarbonyl compound can minimize its decomposition.[3]

  • Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of decomposition of the unstable hydrazine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethylpyrazoles?

A1: The most prevalent methods include:

  • Knorr Pyrazole Synthesis: The cyclocondensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[1][8] This is a versatile and widely used method.

  • 1,3-Dipolar Cycloaddition: The reaction of in situ generated trifluoromethylated nitrile imines with alkynes or their surrogates.[9]

  • From Trifluoromethylhydrazine: The direct reaction of trifluoromethylhydrazine (often generated in situ) with various 1,3-dicarbonyl substrates.[3][4]

Q2: How can I purify my trifluoromethylpyrazole from its regioisomer?

A2: Purification of regioisomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method. A systematic approach to solvent system selection is key. Often, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is required to achieve separation.[10]

  • Recrystallization: If the product is a solid and one regioisomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.

Q3: What analytical techniques are best for identifying the common side products?

A3: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Useful for monitoring reaction progress and getting a preliminary idea of the number of components in the crude mixture.[1][2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weights of the products and impurities, which is particularly useful for detecting des-CF3 side products.[11][12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • 1H and 13C NMR: To confirm the overall structure and identify the presence of regioisomers (indicated by multiple sets of signals).

    • 19F NMR: Crucial for confirming the presence and electronic environment of the trifluoromethyl group. The absence of a 19F signal when a product is expected is a strong indicator of a des-CF3 side product.

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a 3-Trifluoromethyl-5-Aryl-1H-Pyrazole

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.

Materials:

  • Trifluoromethylated β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or 2,2,2-Trifluoroethanol (TFE)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoromethylated β-diketone in the chosen solvent (Ethanol or TFE).

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration and washed with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[13]

Protocol 2: Synthesis of N-Trifluoromethylpyrazoles via In Situ Generation of Trifluoromethylhydrazine

This protocol is adapted from a method designed to minimize the formation of des-CF3 side products.[3]

Materials:

  • Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc trifluoromethylhydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of di-Boc trifluoromethylhydrazine and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.

  • Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Dilute with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-trifluoromethyl-substituted pyrazole.[3]

References

troubleshooting guide for low yield in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face in your experiments.

Troubleshooting Guide: Low Yield in Pyrazole Synthesis

Low yields in pyrazole synthesis, a common issue for researchers, can arise from a variety of factors, from the purity of starting materials to suboptimal reaction conditions.[1] This guide provides a systematic approach to identifying and resolving the root causes of low product yield.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the most common causes and how can I address them?

A1: Low yields in pyrazole synthesis can often be attributed to one or more of the following factors:

  • Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can participate in side reactions, which not only reduces the yield of the desired pyrazole but also complicates the purification process.[1][2] It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]

  • Suboptimal Reaction Conditions: Key reaction parameters such as stoichiometry, temperature, reaction time, solvent, and pH may not be optimal for your specific substrates.

    • Stoichiometry: Ensure that the stoichiometry of the reactants is accurate. In some instances, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Temperature and Reaction Time: Many condensation reactions require heating to proceed at an adequate rate. Consider increasing the temperature or extending the reaction time. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1] Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.

    • Solvent and pH: The choice of solvent can influence reaction rates and, in the case of unsymmetrical dicarbonyls, regioselectivity. The pH of the reaction mixture is also a critical factor; for instance, Knorr pyrazole synthesis is typically acid-catalyzed.[1][3]

  • Side Reactions: The formation of unintended byproducts can significantly consume starting materials and lower the yield of the desired product. A common side reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[1][3] Incomplete cyclization can also lead to the formation of stable intermediates, such as hydroxylpyrazolidines, which may not readily dehydrate to the final pyrazole product.[2]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect product degradation, consider employing milder reaction conditions, such as a lower temperature or a less aggressive catalyst.

  • Losses During Purification: Significant amounts of the product can be lost during purification steps like recrystallization or column chromatography. Optimizing your purification techniques is essential to maximize the isolated yield.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][3]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The solvent can have a profound effect on the isomeric ratio. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[3] Aprotic dipolar solvents can also provide better results than polar protic solvents like ethanol.

  • pH Control: Adjusting the pH of the reaction can influence the initial site of hydrazine attack. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring the formation of a different major regioisomer.[2]

  • Steric and Electronic Effects: Consider the steric hindrance and electronic properties of your starting materials. Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[3]

Q3: My reaction mixture has turned dark and tarry, making purification difficult. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Q4: I suspect my starting materials are of poor quality. How can I purify them?

A4: Ensuring the purity of your starting materials is a crucial first step in troubleshooting low yields.[2]

  • 1,3-Dicarbonyl Compounds: These can often be purified by distillation or recrystallization.

  • Hydrazine Derivatives: Hydrazines can degrade over time and may contain colored impurities.[1] Distillation under reduced pressure or recrystallization can be effective purification methods. Using a freshly opened bottle is highly recommended.[1]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventReaction Time (min)Yield (%)Reference
CH3CN4570[4]
THF4078[4]
DMF5580[4]
CH2Cl23585[4]
EtOH2590[4]
No Solvent7-1595[4]

Reaction conditions involved the four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate catalyzed by an ionic liquid (NMPyTs).

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)3Toluene60-97[5]
Cu(OTf)2Toluene60-60[5]
K2CO3Toluene60-Effective[5]
Nano-ZnO---95[6]
Ammonium ChlorideEthanol---[7]

Table 3: Regioselectivity in the Knorr Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls

1,3-Dicarbonyl (R¹/R²)HydrazineSolventIsomer Ratio (A:B)Reference
Benzoylacetone (Ph/Me)MethylhydrazineEthanol50:50[3]
Benzoylacetone (Ph/Me)MethylhydrazineTFE>95:5[3]
Benzoylacetone (Ph/Me)PhenylhydrazineEthanol60:40[3]
Benzoylacetone (Ph/Me)PhenylhydrazineTFE>95:5[3]
1,1,1-Trifluoro-2,4-pentanedione (CF₃/Me)PhenylhydrazineEthanol10:90[3]
1,1,1-Trifluoro-2,4-pentanedione (CF₃/Me)PhenylhydrazineTFE>95:5[3]

Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Below are detailed methodologies for key pyrazole synthesis reactions. These protocols are intended as a starting point and may require optimization for different substrates and scales.

Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone from a β-Ketoester [8][9]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.

Protocol 2: Synthesis of Edaravone (a Pyrazolone) [10]

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions check_purity->check_conditions Purity OK? optimize_purity Purify Starting Materials check_purity->optimize_purity Impure? check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized? optimize_conditions Optimize Stoichiometry, Temp., Time, Solvent, Catalyst check_conditions->optimize_conditions Suboptimal? check_purification Review Purification Technique check_side_reactions->check_purification Side Reactions Minimal? minimize_side_reactions Modify Conditions to Minimize Byproducts (e.g., change solvent, pH) check_side_reactions->minimize_side_reactions Side Reactions Evident? optimize_purification Optimize Recrystallization or Chromatography check_purification->optimize_purification Loss During Purification? end Improved Yield check_purification->end Purification Optimized? optimize_purity->check_conditions optimize_conditions->check_side_reactions minimize_side_reactions->check_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow start Start setup Combine 1,3-Dicarbonyl and Hydrazine start->setup add_solvent_catalyst Add Solvent and Catalyst (e.g., Acetic Acid) setup->add_solvent_catalyst heat Heat Reaction Mixture (e.g., 100°C) add_solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up (e.g., Add Water) monitor->workup Reaction Complete crystallize Cool to Induce Crystallization workup->crystallize isolate Isolate Product (Filtration) crystallize->isolate purify Purify (Recrystallization) isolate->purify end Pure Pyrazole purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Regioisomer_Formation reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Attack at Carbonyl 1 reactants->attack_c1 attack_c2 Attack at Carbonyl 2 reactants->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 product1 Regioisomer A cyclization1->product1 product2 Regioisomer B cyclization2->product2

References

stability issues of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine under standard laboratory conditions?

Based on the chemistry of pyrazole derivatives, this compound is expected to be relatively stable under normal ambient conditions (room temperature, protected from light).[1][2] The pyrazole ring is an aromatic system, which generally confers stability.[3] However, the methanamine group can be susceptible to oxidation over time. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5]

Q2: How does the trifluoromethyl group affect the stability of the molecule?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This generally increases the acidity of the N-H protons on the pyrazole ring and can influence the molecule's susceptibility to nucleophilic attack. The carbon-fluorine bond is very strong, making the CF3 group itself highly resistant to chemical degradation.

Q3: What is the likely impact of acidic conditions on the stability of this compound?

Under acidic conditions, the nitrogen atoms in the pyrazole ring and the primary amine are likely to be protonated.[3][6] This increases the compound's solubility in aqueous acidic solutions but can also make the pyrazole ring more susceptible to nucleophilic attack or ring-opening, particularly under harsh conditions such as elevated temperatures or strong, concentrated acids.[6]

Q4: What is the likely impact of basic conditions on the stability of this compound?

In the presence of a strong base, the N-H proton of the pyrazole ring can be deprotonated, forming a pyrazolate anion.[3] While this may increase reactivity towards electrophiles, the pyrazole ring itself is generally stable to moderate basic conditions at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation.

Q5: Are there any known incompatible materials?

Yes, strong oxidizing agents are generally incompatible with pyrazole derivatives and amines.[1][2] Contact with strong oxidizers could lead to degradation of the molecule. It is also advisable to avoid strong acids and bases for long-term storage.[7]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected sample degradation or appearance of new peaks in HPLC analysis. pH Instability: The compound may be degrading due to the pH of your solvent or buffer.Analyze the stability of the compound in a range of pH buffers. Consider adjusting the pH of your experimental conditions to a more neutral range if possible.
Oxidation: The methanamine group may be susceptible to oxidation, especially if exposed to air for extended periods.Prepare solutions fresh and consider using degassed solvents. If the problem persists, work under an inert atmosphere (e.g., in a glovebox).
Light Sensitivity: Although not specifically documented, many organic compounds can be light-sensitive.Conduct experiments in amber vials or protect your samples from light.
Poor solubility in a particular solvent. Protonation State: The solubility of the compound is dependent on its protonation state.For acidic media, try protonating the molecule to form a more soluble salt. For neutral organic solvents, ensure the compound is in its free base form.
Inconsistent results between experimental runs. Inconsistent Sample Handling: Variations in storage time, temperature, or exposure to air and light can lead to variable degradation.Standardize your sample handling and storage procedures. Always use freshly prepared solutions when possible.

Illustrative Stability Data

The following table provides a hypothetical summary of stability data for this compound under forced degradation conditions. This is an example and actual results may vary.

Condition Time Temperature % Degradation (Hypothetical) Potential Degradants (Hypothetical)
0.1 M HCl24 h60 °C15%Hydrolysis of the methanamine group, ring-opening products.
0.1 M NaOH24 h60 °C10%Products of deprotonation and subsequent rearrangement.
3% H₂O₂24 hRoom Temp25%Oxidized products at the methanamine and pyrazole ring.
UV/Vis Light7 daysRoom Temp5%Photodegradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[11]

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis (e.g., by HPLC).

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for the same time points as the acidic hydrolysis.[11]

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light for the specified time points.

  • At each time point, withdraw an aliquot and dilute for analysis.

5. Photostability Testing:

  • Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Concurrently, keep a control sample in the dark at the same temperature.

  • At specified time points (e.g., 1, 3, 7 days), withdraw aliquots from both the exposed and control samples for analysis.

6. Thermal Degradation:

  • Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • At specified time points, analyze both the solid and the solution for degradation.

Analysis:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, to quantify the parent compound and detect any degradation products.

Visualizations

Acid_Degradation_Pathway Compound This compound Protonated_Species Protonated Pyrazole/Amine (Increased Solubility) Compound->Protonated_Species  H⁺ (Acidic Conditions) Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O) Protonated_Species->Nucleophilic_Attack  High Temp / Strong Acid Hydrolysis Hydrolysis of Methanamine Protonated_Species->Hydrolysis  H₂O Ring_Opening Potential Ring-Opened Products Nucleophilic_Attack->Ring_Opening

Caption: Hypothetical acidic degradation pathway.

Basic_Degradation_Pathway Compound This compound Deprotonated_Species Pyrazolate Anion (Increased Reactivity to Electrophiles) Compound->Deprotonated_Species  OH⁻ (Basic Conditions) Rearrangement Potential Rearrangement Products Deprotonated_Species->Rearrangement  High Temp Cleavage Potential Ring Cleavage Products Deprotonated_Species->Cleavage  Harsh Conditions

Caption: Hypothetical basic degradation pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (UV/Vis Light, RT) Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Photo Expose to Report Identify Degradants and Determine Degradation Pathway Analysis->Report

Caption: Experimental workflow for forced degradation.

Troubleshooting_Flowchart Start Unexpected Degradation Observed Check_pH Is the sample in an acidic or basic medium? Start->Check_pH Check_Air Was the sample exposed to air for a prolonged period? Check_pH->Check_Air No pH_Action Perform pH stability screen. Use buffers. Check_pH->pH_Action Yes Check_Light Was the sample exposed to light? Check_Air->Check_Light No Air_Action Use degassed solvents. Work under inert atmosphere. Check_Air->Air_Action Yes End Likely cause identified. Implement preventative measures. Check_Light->End No Light_Action Use amber vials. Protect from light. Check_Light->Light_Action Yes pH_Action->End Air_Action->End Light_Action->End

Caption: Troubleshooting flowchart for degradation.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on controlling and improving the regioselectivity of pyrazole synthesis. The following FAQs, troubleshooting guides, and experimental protocols address common issues encountered during synthesis, with a focus on the widely used Knorr pyrazole synthesis and its alternatives.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation critical?

A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] For example, the reaction can yield a 1,3,5-trisubstituted pyrazole or its 1,5,3-trisubstituted isomer. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers often exhibit significantly different biological activities, pharmacological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single isomer in high purity is essential for consistent and predictable results.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) is governed by a combination of factors:[1][2][3]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack by the hydrazine.[1]

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the initial attack to the less sterically crowded carbonyl group.[2]

  • Solvent Choice: The solvent can have a dramatic impact. Protic, nucleophilic solvents like ethanol can compete with the hydrazine, often leading to poor selectivity. In contrast, non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[4][5]

  • Reaction pH: The acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the less substituted nitrogen.[1][3]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers formed.[1]

Q3: My reaction is producing a mixture of regioisomers. What is the first and most effective change I should make?

A3: The most impactful initial step to improve regioselectivity is to change the reaction solvent. If you are using a standard solvent like ethanol or methanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is highly recommended.[4] These solvents have been shown to dramatically increase the regioselectivity, often shifting ratios from near 1:1 to greater than 95:5 in favor of a single isomer.[4]

Q4: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?

A4: The improved regioselectivity observed in fluorinated alcohols is attributed to their unique properties. Unlike ethanol, TFE and HFIP are highly polar and can stabilize reaction intermediates, but they are non-nucleophilic.[4] This means they do not compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl compound. This lack of competition allows the inherent electronic and steric differences between the two carbonyl groups to dictate the reaction pathway more effectively, leading to a significant increase in the formation of a single regioisomer.[4]

Q5: What are some reliable alternative strategies to the Knorr synthesis for achieving high regioselectivity?

A5: When the Knorr synthesis fails to provide the desired selectivity, several alternative methods can be employed:

  • Reaction of Acetylenic Ketones with Hydrazines: This method is highly regioselective and produces single pyrazole isomers in excellent yields, regardless of the substituents.[6][7]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes (Pechmann pyrazole synthesis) or other dipolarophiles is a powerful method for constructing the pyrazole ring with controlled regiochemistry.[8][9][10]

  • Catalyst-Controlled Synthesis: Various transition metal catalysts (e.g., based on iron, ruthenium, copper, or silver) can enable highly regioselective pyrazole syntheses from different starting materials, such as diarylhydrazones and vicinal diols, or by promoting specific cycloaddition pathways.[11][12]

  • Flow Chemistry: Continuous-flow synthesis can improve regioselectivity, reduce reaction times, and enhance safety, especially when handling hazardous intermediates like diazo compounds.[13][14]

Troubleshooting and Optimization

Problem: Poor regioselectivity (<90:10 isomer ratio) is observed in the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

This workflow provides a systematic approach to troubleshoot and optimize the reaction for higher regioselectivity.

G Troubleshooting Workflow for Poor Regioselectivity cluster_0 start Start: Poor Regioselectivity (e.g., <90:10 ratio) proc1 Step 1: Modify Solvent - Switch from EtOH/MeOH to TFE or HFIP. - These non-nucleophilic solvents are proven to dramatically improve selectivity. start->proc1 dec1 Is Regioisomeric Ratio Now >95:5? proc1->dec1 proc2 Step 2: Adjust Reaction Conditions - Lower temperature to favor kinetic product. - Add catalytic acid (e.g., TFA, H₂SO₄) to modulate hydrazine nucleophilicity. dec1->proc2 No   end Problem Solved: High Regioselectivity Achieved dec1->end  Yes dec2 Is Selectivity Sufficiently Improved? proc2->dec2 proc3 Step 3: Evaluate Alternative Routes - Knorr synthesis may be unsuitable. - Consider 1,3-dipolar cycloaddition. - Explore synthesis from acetylenic ketones. dec2->proc3 No   dec2->end  Yes

Caption: A step-by-step workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent is one of the most critical factors for controlling regioselectivity. The following table summarizes quantitative data from studies comparing traditional solvents with fluorinated alcohols. Regioisomer A refers to the pyrazole formed from the initial attack at the carbonyl adjacent to R¹, while Regioisomer B results from attack at the carbonyl adjacent to R².

1,3-Diketone (R¹-CO-CH₂-CO-R²)Hydrazine (R³)SolventRegioisomeric Ratio (A:B)Yield (%)Reference
R¹ = 2-Furyl, R² = CF₃MethylhydrazineEtOH36:6499[4]
R¹ = 2-Furyl, R² = CF₃MethylhydrazineTFE85:1599[4]
R¹ = 2-Furyl, R² = CF₃ Methylhydrazine HFIP 97:3 98 [4]
R¹ = 2-Furyl, R² = CF₂CF₃MethylhydrazineEtOH64:3693[4]
R¹ = 2-Furyl, R² = CF₂CF₃ Methylhydrazine HFIP >99:<1 99 [4]
R¹ = Phenyl, R² = CF₃PhenylhydrazineEtOH65:3599[4]
R¹ = Phenyl, R² = CF₃ Phenylhydrazine HFIP >99:<1 99 [4]
R¹ = Phenyl, R² = CH₃MethylhydrazineEtOH67:33-[2]
R¹ = Phenyl, R² = CH₃ Methylhydrazine TFE 85:15 - [2]

Key Experimental Protocols

Protocol 1: Highly Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general method for the synthesis of N-substituted pyrazoles with high regioselectivity by using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1][4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask, magnetic stirrer, and condenser (if heating is required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approx. 0.1-0.2 M concentration).

  • Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete in less than 1 hour at room temperature.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel or recrystallization to afford the desired pure pyrazole regioisomer.

Protocol 2: Regioselective Synthesis from Acetylenic Ketones

This alternative protocol provides excellent regioselectivity and is suitable when the Knorr synthesis is problematic.[6][7]

Materials:

  • α,β-Acetylenic ketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol

  • Base: Triethylamine (2.0 eq)

Procedure:

  • Dissolve the α,β-acetylenic ketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.

  • Add triethylamine (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the pure 1,3,5-substituted pyrazole.

Visualizations

G Key Factors Influencing Regioselectivity in Knorr Synthesis cluster_factors Influencing Factors cluster_outcomes Reaction Pathways center Initial Nucleophilic Attack on 1,3-Dicarbonyl p1 Attack at C1 Carbonyl center->p1 Favored Pathway p2 Attack at C3 Carbonyl center->p2 Disfavored Pathway f1 Electronic Effects (EWG on dicarbonyl) f1->center f2 Steric Hindrance (Bulky groups) f2->center f3 Solvent Type (Nucleophilic vs. Non-nucleophilic) f3->center f4 Reaction pH (Hydrazine protonation) f4->center o1 Regioisomer A p1->o1 o2 Regioisomer B p2->o2

Caption: Factors governing the initial nucleophilic attack, which determines the final regioisomeric outcome.

G Solvent Role in Regioselectivity cluster_etoh Pathway in Ethanol (Nucleophilic Solvent) cluster_tfe Pathway in TFE/HFIP (Non-Nucleophilic Solvent) etoh_start R¹-CO-CH₂-CO-R² (R² more electrophilic) etoh_nuc Two Nucleophiles Present: 1. Hydrazine (R-NHNH₂) 2. Ethanol (EtOH) etoh_start->etoh_nuc etoh_attack Competition at R²-CO - Hydrazine attacks - Ethanol attacks (forms hemiacetal) etoh_nuc->etoh_attack etoh_result Reduced Selectivity: Mixture of Regioisomers etoh_attack->etoh_result tfe_start R¹-CO-CH₂-CO-R² (R² more electrophilic) tfe_nuc One Effective Nucleophile: 1. Hydrazine (R-NHNH₂) tfe_start->tfe_nuc tfe_attack Selective Attack at R²-CO - Only hydrazine attacks tfe_nuc->tfe_attack tfe_result High Selectivity: Single Regioisomer Favored tfe_attack->tfe_result

Caption: Comparison of reaction pathways in nucleophilic vs. non-nucleophilic solvents.

References

preventing decomposition of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The primary factors contributing to the decomposition of this compound are exposure to oxygen (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures.[1][2] Amines, in particular, are susceptible to oxidation from atmospheric oxygen.[1]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: To ensure maximum stability, it is crucial to adhere to the recommended storage conditions. For long-term storage, the compound should be kept at -20°C. For short-term storage, such as during routine laboratory use, refrigeration at 2-8°C is acceptable.[2][3]

Q3: How should I handle the compound to minimize degradation?

A3: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1] Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[3] Use clean, dry spatulas and glassware.

Q4: What type of container is best for storing this compound?

A4: The compound should be stored in a tightly sealed, amber glass vial to protect it from light and air.[1][2] For larger quantities, consider containers made of high-density polyethylene (HDPE) or other non-reactive materials.[4]

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[5][6][7] The primary amine group is basic and will react with acids.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation or reaction with impurities.Discard the discolored material as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container.
Reduced reactivity or poor yield in experiments Compound degradation due to improper storage or handling.Verify the storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound. Consider running a purity check using HPLC or NMR on the stored material.
Inconsistent analytical results (e.g., unexpected peaks in HPLC or NMR) Presence of degradation products.Analyze the sample using LC-MS to identify the molecular weights of the impurities, which can provide clues about the degradation pathway. Implement forced degradation studies to proactively identify potential degradants.[8][9]
The compound appears clumpy or has a different texture Absorption of moisture.The compound is likely hydrated, which can affect its reactivity and weighing accuracy. If the material is critical, it may be possible to dry it under a high vacuum, but using a fresh, properly stored sample is recommended.

Stability Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.

Condition Duration Purity (%) Appearance
-20°C, Inert Atmosphere, Dark 24 Months>98%White to off-white solid
2-8°C, Inert Atmosphere, Dark 6 Months>97%White to off-white solid
Room Temperature (20-25°C), Ambient Air, Light 1 Month<90%May show slight discoloration
40°C, 75% Relative Humidity, Ambient Air, Light 2 Weeks<85%Noticeable discoloration

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][10][11]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.[8]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.[8]

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.[12]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and quantify any degradation products.

Visualizations

Potential Decomposition Pathways

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow for Compound Instability

start Experiment Fails or Yields Inconsistent Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity review_storage Review Storage Conditions (Temp, Light, Atmosphere) check_purity->review_storage Purity is Low review_handling Review Handling Procedures (e.g., Inert Atmosphere Use) check_purity->review_handling Purity is Low forced_degradation Perform Forced Degradation Study to Identify Potential Issues check_purity->forced_degradation Purity is High new_batch Use a Fresh Batch of Compound review_storage->new_batch review_handling->new_batch end_good Problem Resolved new_batch->end_good end_bad Persistent Issue: Contact Technical Support forced_degradation->end_bad

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Characterization of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the characterization of fluorinated pyrazole compounds challenging?

A1: The characterization of fluorinated pyrazoles presents unique challenges due to several factors:

  • Synthesis Byproducts: The classical synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines often results in regioselectivity issues, leading to isomeric pyrazoles and other by-products that require tedious separation.[1]

  • Complex NMR Spectra: The presence of fluorine atoms leads to complex splitting patterns in ¹H, ¹³C, and ¹⁹F NMR spectra due to heteronuclear coupling (e.g., J F-H, J F-C).[2][3] Long-range couplings are also common, further complicating spectral interpretation.[3]

  • Tautomerism: N-unsubstituted pyrazoles can exist in a tautomeric equilibrium between two forms, which can double the number of signals observed in NMR spectra, making assignment difficult.[4][5]

  • Mass Spectrometry Fragmentation: Fluorinated compounds can exhibit complex fragmentation patterns in mass spectrometry, which may differ from their non-fluorinated analogs. Standard MS workflows may fail to identify all fluorinated byproducts.[6][7][8]

  • Chromatographic Separation: The separation of regioisomers and stereoisomers can be difficult, often requiring careful optimization of chromatographic conditions.[1][9]

Q2: What are the primary analytical techniques for characterizing fluorinated pyrazoles?

A2: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of fluorinated pyrazoles:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are the most powerful tools. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope and offers a wide chemical shift range, which helps in resolving signals from different fluorine environments.[10][11] It is invaluable for identifying and quantifying fluorinated products, even in complex mixtures.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight and elemental composition.[1][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity and for the separation of isomers.[13][14]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive structural confirmation, including the absolute configuration of stereoisomers and the solid-state tautomeric form.[5]

Q3: Why is ¹⁹F NMR particularly useful for these compounds?

A3: ¹⁹F NMR is a superior method for analyzing fluorinated compounds for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus, comparable to ¹H.[10]

  • Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is very large (~400 ppm), which minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule or a mixture.[3][7]

  • No Background Signal: Since naturally occurring fluorinated compounds are rare in biological or typical organic samples, there is virtually no background signal, making it excellent for studying reaction mixtures and biological systems.[10][13]

  • Quantitative Analysis: With appropriate experimental setup (e.g., increased relaxation delays), ¹⁹F NMR can provide accurate quantitative information about the components in a mixture.[11]

Troubleshooting Guides

Section 1: Synthesis & Purification

Q: My synthesis produced a mixture of regioisomers. How can I improve the reaction's selectivity or separate the products?

A: This is a common issue in pyrazole synthesis.[1] Here are several strategies to address it:

  • Troubleshooting Steps:

    • Modify Reaction Conditions:

      • Solvent: The polarity of the solvent can influence selectivity. For example, in some oxidations of pyrazoline precursors, polar solvents like DMSO favor one product, while non-polar solvents like hexane favor another.[15] Using fluorinated alcohols (e.g., TFE, HFIP) has been shown to improve regioselectivity in some cases.[9]

      • pH Control: Adjusting the pH can direct the initial cyclization step. Acidic conditions may favor the attack of the more basic hydrazine nitrogen on the more reactive carbonyl group.[9]

      • Flow Chemistry: Consider using flow chemistry, which offers better control over reaction parameters like temperature and mixing, potentially improving efficiency and selectivity.[16]

    • Purification Strategy:

      • Column Chromatography: This is the most common method for separating pyrazole isomers.[1][13] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to achieve separation.

      • Crystallization: Attempt fractional crystallization from various solvents. It's possible that one isomer will crystallize preferentially.[9]

      • Preparative HPLC: For difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, solution.

  • Logical Workflow for Isomer Issues:

    G start Mixture of Regioisomers Detected opt_rxn Optimize Synthesis? start->opt_rxn mod_solv Modify Solvent / pH opt_rxn->mod_solv Yes pur_strat Focus on Purification opt_rxn->pur_strat No flow_chem Consider Flow Chemistry mod_solv->flow_chem flow_chem->pur_strat col_chrom Optimize Column Chromatography pur_strat->col_chrom cryst Attempt Fractional Crystallization col_chrom->cryst success Pure Isomers Obtained col_chrom->success Successful prep_hplc Use Preparative HPLC cryst->prep_hplc cryst->success Successful prep_hplc->success Successful fail Separation Unsuccessful prep_hplc->fail Still Mixed

    Workflow for addressing regioisomer formation.

Section 2: NMR Spectroscopy

Q: My ¹⁹F NMR spectrum shows broad signals and complex, overlapping multiplets. How can I simplify it for interpretation?

A: The complexity of ¹⁹F NMR spectra is a known challenge.[3] Broad signals can be due to unresolved couplings or chemical exchange.

  • Troubleshooting Steps:

    • ¹H-Decoupling: Acquire a ¹⁹F{¹H} decoupled spectrum. This will collapse multiplets arising from ¹H-¹⁹F coupling into singlets (or simpler multiplets if other couplings exist), making the spectrum much easier to interpret and revealing the true chemical shifts of the fluorine nuclei.

    • Increase Resolution: Ensure the instrument is properly shimmed. Increase the acquisition time and the number of data points to improve digital resolution.

    • Temperature Variation: If dynamic processes like tautomerism or conformational exchange are suspected, acquire spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a sharp, averaged signal.

    • 2D NMR Experiments: Perform 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HETCOR to correlate fluorine signals with specific protons or carbons in the molecule, which is invaluable for definitive assignments.

Q: I see more signals in my NMR spectra than I expect for a single compound. What is happening?

A: Observing multiple sets of signals for a single pure compound is often due to the presence of distinct chemical species in equilibrium.

  • Possible Causes:

    • Tautomerism: If your pyrazole has a proton on a nitrogen atom (NH-pyrazole), it likely exists as a mixture of two tautomers in solution.[4][5] This can lead to a complete doubling of all signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ratio of tautomers can be solvent-dependent.

    • Diastereomers/Anisochrony: If your molecule is chiral and contains a prochiral group like -CHF₂ or -CF₂, the fluorine atoms are diastereotopic and will appear as distinct signals with a geminal coupling (²JFF).[17] This phenomenon is known as anisochrony.

    • Rotamers: Slow rotation around a single bond (e.g., an amide or a sterically hindered aryl bond) can lead to the observation of multiple conformers (rotamers) on the NMR timescale.

  • Diagnostic Workflow:

    G start Unexpected Signals in NMR check_structure Check Structure for: - NH-pyrazole? - Chiral centers? - Prochiral -CF2H / -CF2- group? - Restricted bond rotation? start->check_structure is_tautomer Tautomerism Likely check_structure->is_tautomer Yes to NH is_diastereotopic Diastereotopicity Likely (Anisochrony) check_structure->is_diastereotopic Yes to Chiral/Prochiral is_rotamer Rotamers Possible check_structure->is_rotamer Yes to Restricted Rotation run_vt_nmr Run Variable Temperature (VT) NMR is_tautomer->run_vt_nmr is_rotamer->run_vt_nmr coalescence Signals Coalesce/ Sharpen with Temp Change? run_vt_nmr->coalescence confirm_dynamic Confirms Dynamic Process (Tautomerism/Rotamers) coalescence->confirm_dynamic Yes no_change Signals Persist? (Diastereomers) coalescence->no_change No

    Decision tree for diagnosing extra NMR signals.

Section 3: Mass Spectrometry & HPLC

Q: I am having difficulty separating fluorinated pyrazole isomers by HPLC. What can I do?

A: Separating closely related isomers requires methodical optimization.

  • Troubleshooting Steps:

    • Column Choice: Ensure you are using a high-resolution column. If using reverse-phase (e.g., C18), consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a pentafluorophenyl (PFP) column), which can offer different selectivity for fluorinated compounds.

    • Mobile Phase:

      • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase to change retention times.

      • Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve separation.

    • Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution between closely eluting peaks, though it will increase the run time.[14]

    • Temperature: Use a column oven. Increasing the temperature can improve peak shape and efficiency, but may decrease retention. Systematically test different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[14]

Quantitative Data & Protocols

Table 1: Typical NMR Coupling Constants in Fluorinated Pyrazoles

This table provides a summary of typical coupling constant ranges observed in the NMR spectra of fluorinated pyrazoles. Actual values can vary significantly based on geometry and electronic environment.

Coupling TypeNuclei InvolvedTypical Range (Hz)Notes
Geminal (²J)²JFF225 - 340 HzObserved in -CF₂- or -CHF₂ groups. Very sensitive to the hybridization of the carbon atom.[17]
Geminal (²J)²JHF50 - 60 HzObserved in -CHF₂ groups.[17]
Vicinal (³J)³JCF30 - 40 HzCoupling between a ¹³C nucleus and a fluorine atom on an adjacent carbon (e.g., in a -CF₃ group).[15]
Long-range⁴JHF, ⁵JHF, etc.0.5 - 5 HzCan complicate spectra but are useful for structural assignment.[1]
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum

This protocol outlines the key steps for obtaining reliable quantitative data from a ¹⁹F NMR experiment.

  • Sample Preparation:

    • Accurately weigh a known amount of your sample and a suitable internal standard.

    • The internal standard should be a fluorinated compound with a simple spectrum (a singlet is ideal) that resonates in a clean region of your sample's spectrum. Hexafluorobenzene (HFB, δ ≈ -164.9 ppm) is a common choice.[6][7]

    • Dissolve the sample and standard in a deuterated solvent in a high-quality NMR tube.

  • Instrument Setup:

    • Tune and match the ¹⁹F probe.

    • Ensure the sample is at a stable, regulated temperature.

    • Perform shimming on the sample to achieve the best possible resolution and lineshape.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: Use a small pulse angle (e.g., 30°) instead of the standard 90° pulse. This helps ensure that all signals have returned to equilibrium before the next pulse.

    • Relaxation Delay (d1): This is the most critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine signal of interest in your sample. If T₁ values are unknown, a conservative delay of 30-60 seconds is a good starting point.

    • Decoupling: Use inverse-gated ¹H decoupling. This technique applies decoupling only during the acquisition time, which removes ¹H-¹⁹F coupling while avoiding the Nuclear Overhauser Effect (NOE), which can perturb signal integrals.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for good accuracy).

  • Processing and Analysis:

    • Apply an appropriate window function (e.g., a small exponential multiplication) if needed to improve S/N, but be aware this can affect integration accuracy.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the signals for your compound and the internal standard. The concentration of your compound can be calculated based on the known concentration of the standard and the relative integral values.

General Characterization Workflow

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Fluorine-Specific Characterization cluster_3 Final Confirmation synthesis Synthesize Crude Product purify Purify (Column Chromatography, Crystallization) synthesis->purify lcms LC-MS Analysis (Check Mass & Purity) purify->lcms nmr_1h_13c ¹H & ¹³C NMR (Confirm Backbone) lcms->nmr_1h_13c nmr_19f ¹⁹F NMR (Coupled & Decoupled) (Confirm F-groups & Count) nmr_1h_13c->nmr_19f nmr_2d 2D NMR (HETCOR, etc.) (Assign Signals) nmr_19f->nmr_2d data_analysis Correlate All Data nmr_2d->data_analysis xray X-ray Crystallography (If Crystalline) data_analysis->xray final_structure Structure Confirmed data_analysis->final_structure Data Consistent xray->final_structure Yes

References

Technical Support Center: Overcoming Poor Reactivity of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor reactivity of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive, particularly in acylation reactions?

A1: The low reactivity of this amine is primarily due to the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect significantly reduces the electron density on the pyrazole ring and, consequently, on the primary amine nitrogen atom. This lowered nucleophilicity makes it difficult for the amine to attack electrophiles, such as activated carboxylic acids, leading to sluggish or incomplete reactions under standard conditions.[1][2][3]

Q2: What are the common indicators of a failed or low-yielding reaction with this amine?

A2: Researchers often observe the following issues:

  • Low or No Product Yield: The most direct sign of a failed reaction.[4]

  • Presence of Unreacted Starting Materials: Analysis of the crude reaction mixture by techniques like TLC or LC-MS shows a significant amount of unreacted this compound and the carboxylic acid starting material.[4]

  • Formation of Side Products: In some cases, forcing conditions can lead to the formation of undesired side products or degradation of starting materials.[3][4]

  • Stalled Reaction: Reaction monitoring indicates that the reaction has stopped before all the starting material has been consumed.

Q3: What general strategies can I employ to improve the success rate of coupling reactions with this amine?

A3: To overcome the poor nucleophilicity, several strategies can be implemented:

  • Use of Potent Coupling Reagents: Standard reagents like DCC or EDC/HOBt are often insufficient.[1][4] More powerful uronium/aminium or phosphonium salt-based reagents are required.

  • Optimization of Reaction Conditions: Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion.

  • Careful Base Selection: A non-nucleophilic, sterically hindered base is often necessary to facilitate the reaction without competing with the primary amine.[4]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can significantly improve acylation efficiency with electron-deficient amines.[2][3][5]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis of amides from this compound.

Issue 1: Low Yield with Standard Amide Coupling Reagents (e.g., EDC, DCC)
  • Problem Description: The reaction of this compound with a carboxylic acid using EDC/HOBt or DCC/DMAP results in yields below 30%.

  • Root Cause: The amine is too electron-deficient for these standard coupling reagents to be effective.[1]

  • Recommended Solutions:

    • Switch to a High-Potency Coupling Reagent: Employ more reactive uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP.[4][6][7] These reagents generate highly activated esters that are more susceptible to nucleophilic attack by the poorly reactive amine.

    • Utilize Acyl Fluoride Precursors: Reagents like TFFH or BTFFH can convert the carboxylic acid in situ to a highly reactive acyl fluoride, which readily couples with electron-deficient amines.[3][8] This method is particularly effective for sterically hindered substrates as well.[2][5][9]

Issue 2: Reaction Stalls or Proceeds Very Slowly Even with Stronger Coupling Reagents
  • Problem Description: When using a reagent like HATU, the reaction starts but does not go to completion after 12-24 hours at room temperature.

  • Root Cause: Insufficient thermal energy to overcome the activation barrier or suboptimal solvent/base combination.

  • Recommended Solutions:

    • Increase Reaction Temperature: Heating the reaction mixture, often to temperatures between 50-80 °C, can provide the necessary energy to drive the coupling to completion.[5][10]

    • Optimize Solvent and Base: Ensure the reactants are fully soluble. Aprotic polar solvents like DMF or NMP are common choices.[4] Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to avoid side reactions.[4]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields in some cases.[4][8]

Comparative Data for Coupling Reagents

The selection of the appropriate coupling reagent is critical. The following table summarizes the performance of various reagents for coupling with electron-deficient or sterically hindered amines, providing a guide for reagent selection.

Coupling ReagentReagent ClassTypical PerformanceKey Advantages & Considerations
EDC/HOBt CarbodiimidePoor to ModerateOften insufficient for electron-deficient amines.[1]
HATU Aminium/UroniumGood to ExcellentHigh reactivity, suppresses racemization. Excess can cause guanidinylation.[4][7]
HBTU Aminium/UroniumGoodVery efficient, but less reactive than HATU.[7]
PyBOP PhosphoniumGood to ExcellentHighly effective for sterically demanding couplings.[4][6]
COMU Aminium/UroniumExcellentHigh efficiency, safer (Oxyma-based), good solubility.[6]
TFFH / BTFFH Acyl Fluoride PrecursorExcellentGenerates highly reactive acyl fluorides in situ. Excellent for hindered and electron-deficient amines.[3][5][8]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the acylation of this compound.

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, heat the mixture to 50-60 °C and continue stirring for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH

This protocol is highly effective for particularly challenging or sterically hindered substrates.[10]

  • In a dry reaction vial under an argon atmosphere, dissolve the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Add DIPEA (4.5 equivalents) and stir the mixture under argon for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the vial.

  • Seal the vial and heat the reaction mixture in an oil bath at 80 °C overnight (approximately 12-16 hours). Caution: Heating DCM above its boiling point will cause overpressure in a sealed vessel. Ensure appropriate pressure-rated equipment is used.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualized Workflows and Pathways

Troubleshooting Workflow for Poor Amide Coupling

G start Start: Amide Coupling Reaction check_yield Low Yield or No Reaction? start->check_yield analyze Analyze Crude Reaction (TLC, LC-MS) check_yield->analyze Yes success Reaction Successful check_yield->success No unreacted_sm Unreacted Starting Materials Present? analyze->unreacted_sm side_products Side Products or Degradation Observed? unreacted_sm->side_products No strategy1 Strategy 1: Increase Reagent Potency (e.g., HATU, PyBOP, COMU) unreacted_sm->strategy1 Yes optimize_base Optimize Base/Solvent (e.g., DIPEA in DMF) side_products->optimize_base Yes strategy2 Strategy 2: Force Reaction Conditions (Increase Temp, Time) strategy1->strategy2 strategy3 Strategy 3: Use Acyl Fluoride Method (e.g., BTFFH, TFFH) strategy2->strategy3 strategy3->optimize_base

Caption: A logical workflow for troubleshooting poor amide coupling yields.

General Pathway for Amide Bond Formation

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActivatedEster [Activated Intermediate] (e.g., OAt-Ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide R-CO-NH-R' (Amide Product) ActivatedEster->Amide Attack by Amine Amine R'-NH2 (Poorly Reactive Amine) Amine->Amide

Caption: Simplified pathway of amide bond formation using a coupling reagent.

Factors Influencing Reaction Success

G center Amide Yield reagent Coupling Reagent Potency reagent->center temp Temperature temp->center time Reaction Time time->center base Base Choice base->center solvent Solvent Choice solvent->center

Caption: Key experimental factors influencing the final amide product yield.

References

Technical Support Center: Reactions Involving (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. The information is designed to address common issues encountered during the workup procedures of various reactions involving this versatile building block.

Troubleshooting Guides

This section offers solutions to common problems encountered during the workup of reactions with this compound.

Amide Coupling Reactions

Problem: Low or No Product Yield After Workup

Possible Cause Troubleshooting Steps
Incomplete Reaction Before workup, confirm reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more coupling reagent.
Product Loss During Extraction The trifluoromethyl group can alter the solubility of the product. If the product is suspected to have partial water solubility, minimize the number of aqueous washes. Brine washes can help to reduce the solubility of the product in the aqueous phase. Back-extract the combined aqueous layers with a more polar organic solvent like ethyl acetate.
Product Hydrolysis If the workup involves strongly acidic or basic conditions, the amide bond may be susceptible to hydrolysis. Use mild quenching agents like saturated aqueous ammonium chloride (for reactions with strong bases) or sodium bicarbonate (for reactions with acid chlorides).
Poor Precipitation If precipitating the product from the reaction mixture, ensure the anti-solvent is added slowly to a vigorously stirred solution to promote crystal formation. Cooling the mixture can also improve precipitation.

Problem: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Co-elution with Starting Material If the product and starting amine have similar polarities, consider derivatizing the unreacted amine before chromatography. For example, react the crude mixture with an isocyanate to convert the starting amine into a more polar urea derivative, which can be easily separated.
Presence of Coupling Reagent Byproducts Water-soluble byproducts from coupling reagents (e.g., EDC, HOBt) can often be removed with aqueous washes. If they persist, a dilute acid wash (e.g., 1M HCl) followed by a base wash (e.g., saturated NaHCO₃) can be effective.
Product Streaking on Silica Gel The basic nitrogen of the pyrazole ring can interact with acidic silica gel. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or using neutral or basic alumina for chromatography.
Reductive Amination Reactions

Problem: Complex Product Mixture

Possible Cause Troubleshooting Steps
Over-alkylation The formation of a tertiary amine can occur if the newly formed secondary amine reacts with another equivalent of the aldehyde. Use a stoichiometry of 1:1 for the amine and aldehyde. Add the reducing agent portion-wise to keep the concentration of the aldehyde low.
Aldehyde or Ketone Self-Condensation This is more likely to occur under basic conditions. If possible, perform the reaction at a neutral or slightly acidic pH.
Incomplete Imine Formation Ensure adequate time for imine formation before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation.

Problem: Difficulty in Isolating the Product

Possible Cause Troubleshooting Steps
Emulsion Formation During Extraction The presence of both a lipophilic trifluoromethyl group and a hydrophilic amine can lead to emulsification. Use brine to break up emulsions. Alternatively, filter the mixture through a pad of Celite.
Product is a Volatile Oil If the product is a low-molecular-weight oil, it may be lost during solvent removal under high vacuum. Use a rotary evaporator with careful temperature and pressure control. Co-evaporation with a high-boiling point solvent like toluene can help in removing lower-boiling point solvents without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for an amide coupling reaction between this compound and a carboxylic acid using a coupling agent like HATU?

A1: A typical workup procedure is as follows:

  • Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Q2: How can I purify my product if it appears to be water-soluble?

A2: If your product exhibits water solubility, consider the following purification strategies:

  • Acid-Base Extraction: If your product is basic, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often effective.

  • Salt Formation and Crystallization: Convert the amine product into a salt (e.g., hydrochloride or tartrate) which may have different solubility properties and may be more amenable to crystallization.[1]

Q3: What are some common side products in the N-alkylation of this compound and how can they be removed?

A3: A common side product is the di-alkylated tertiary amine. To minimize its formation, use a 1:1 stoichiometry of the amine to the alkylating agent and add the alkylating agent slowly. If formed, the di-alkylated product is typically less polar than the mono-alkylated product and can often be separated by silica gel chromatography.

Q4: My reductive amination reaction with this compound is sluggish. What can I do to improve the reaction rate?

A4: To improve the rate of a sluggish reductive amination:

  • pH Adjustment: The reaction is often pH-dependent. Adding a small amount of a weak acid like acetic acid can catalyze imine formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally effective and tolerant of mildly acidic conditions. For less reactive carbonyls, a more powerful reducing agent might be necessary, but this could lead to side reactions.

  • Temperature: Gently heating the reaction mixture can increase the rate, but should be done with caution to avoid side reactions.

Experimental Protocols

General Protocol for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) and continue stirring at room temperature until the reaction is complete (typically 1-16 hours).

  • Follow the workup procedure outlined in FAQ A1.

General Protocol for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DCE, THF, or MeOH), add this compound (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise.

  • Stir at room temperature until the reaction is complete (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by flash column chromatography.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and workup solvents for reactions involving pyrazole derivatives. Please note that specific quantities will vary depending on the scale of the reaction.

Reaction TypeReactant 1Reactant 2Reagent/CatalystSolventWorkup QuenchExtraction SolventPurification Method
Amide CouplingCarboxylic AcidAmineHATU/DIPEADMF/DCM1M HCl, NaHCO₃Ethyl AcetateColumn Chromatography
Reductive AminationAldehyde/KetoneAmineNaBH(OAc)₃DCE/MeOHNaHCO₃Ethyl AcetateColumn Chromatography[2]
N-AlkylationAmineAlkyl HalideK₂CO₃/NaHACN/DMFNH₄ClEthyl AcetateColumn Chromatography[3]
Sulfonamide SynthesisAmineSulfonyl ChloridePyridineDCMWaterEthyl AcetateColumn Chromatography

Visualizations

Workup_Decision_Tree Troubleshooting Workup Procedures start Reaction Complete extraction Aqueous Workup & Extraction start->extraction emulsion Emulsion Forms? extraction->emulsion purification Purification streaking Streaking on Silica? purification->streaking product Pure Product break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes low_yield Low Yield? emulsion->low_yield No break_emulsion->low_yield low_yield->purification No back_extract Back-extract aqueous layers low_yield->back_extract Yes back_extract->purification add_base Add Et3N to eluent / Use Alumina streaking->add_base Yes coelution Co-elution of Impurities? streaking->coelution No add_base->coelution coelution->product No recrystallize Recrystallize / Re-chromatograph coelution->recrystallize Yes recrystallize->product

Caption: A decision tree for troubleshooting common workup and purification issues.

Amide_Coupling_Workflow Amide Coupling Workup Workflow start Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Chromatography/Recrystallization) filter_concentrate->purify product Final Product purify->product

Caption: A typical workflow for the workup of an amide coupling reaction.

References

Validation & Comparative

Validating the Structure of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Derivatives: A Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative framework for the structural validation of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine derivatives, a class of compounds with significant interest in medicinal chemistry.

While a specific crystal structure for this compound was not publicly available at the time of this writing, this guide leverages data from closely related pyrazole derivatives to provide a benchmark for comparison and outlines a comprehensive experimental protocol for researchers seeking to validate their own synthesized compounds.

Comparative Crystallographic Data

To provide a relevant comparison, the crystallographic data for 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, a structurally similar compound, is presented below.[1] Researchers who successfully crystallize derivatives of this compound can expect to obtain a similar set of parameters.

Parameter1-Methyl-3-trifluoromethyl-1H-pyrazol-5-olThis compound Derivative (Example Data)
Molecular Formula C₅H₅F₃N₂OTo be determined
Molecular Weight ( g/mol ) 166.11To be determined
Crystal System MonoclinicTo be determined
Space Group Not specified in abstractTo be determined
a (Å) 7.5500 (15)To be determined
b (Å) 8.3530 (17)To be determined
c (Å) 11.371 (2)To be determined
α (°) 90To be determined
β (°) 104.72 (3)To be determined
γ (°) 90To be determined
Volume (ų) 693.6 (2)To be determined
Z 4To be determined
Temperature (K) 293To be determined
Radiation Mo KαTo be determined
μ (mm⁻¹) 0.17To be determined

Experimental Protocol for X-ray Crystallography

The following is a generalized, yet detailed, methodology for the structural determination of novel this compound derivatives by single-crystal X-ray diffraction. This protocol is based on standard practices reported in the literature for similar heterocyclic compounds.[2][3]

1. Crystal Growth:

  • Suitable single crystals of the synthesized compound are grown by slow evaporation of a saturated solution. Common solvent systems for pyrazole derivatives include ethanol, acetone-water mixtures, or dioxane.[3]

  • The quality of the crystal is crucial for obtaining high-resolution diffraction data.

2. Data Collection:

  • A selected crystal is mounted on a goniometer head.

  • X-ray intensity data are collected using a CCD area detector diffractometer, commonly equipped with graphite-monochromated Mo Kα or Cu Kα radiation.

  • The data collection is typically performed at a controlled temperature, often 293 K or a cryogenic temperature (e.g., 100 K), to minimize thermal vibrations.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.

  • The data is corrected for absorption effects.[2]

4. Structure Solution and Refinement:

  • The crystal structure is solved by direct methods using software such as SHELXS or SHELXT.[2][4]

  • The structural model is then refined by full-matrix least-squares techniques on F², typically using software like SHELXL.[2][4]

  • Non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.[3]

5. Data Validation and Deposition:

  • The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.

  • The crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.[5][6]

Workflow for Structural Validation

The logical flow from compound synthesis to final structural validation is a critical process for ensuring data integrity and reproducibility. The following diagram illustrates this workflow.

G cluster_0 Synthesis & Purification cluster_1 Crystallization & Data Collection cluster_2 Structure Determination & Validation cluster_3 Dissemination Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth XrayData X-ray Diffraction Data Collection CrystalGrowth->XrayData DataProcessing Data Processing & Reduction XrayData->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Full-Matrix Least-Squares Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation Publication Publication in Scientific Journal Validation->Publication Database Deposition in CSD Publication->Database

Caption: Workflow for the validation of a chemical structure by X-ray crystallography.

By following these protocols and using the provided comparative data, researchers can confidently and accurately determine the crystal structures of novel this compound derivatives, contributing valuable knowledge to the field of drug discovery and development.

References

Unraveling the Efficacy of Trifluoromethyl-Pyrazole Carboxamides as Cyclooxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of a series of novel trifluoromethyl-pyrazole-carboxamide analogs, detailing their efficacy as COX inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and optimization of this chemical scaffold.

Comparative Efficacy of Trifluoromethyl-Pyrazole-Carboxamide Analogs

A recent study focused on a series of trifluoromethyl-pyrazole-carboxamide derivatives and evaluated their in vitro inhibitory activity against both COX-1 and COX-2 isoforms. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency of each analog. The results, summarized in the table below, highlight the structure-activity relationships within this series and identify compounds with notable potency and selectivity for COX-2.[1][2]

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
3b R = 4-methyl0.463.82-
3d R = 4-chloro-4.921.14
3g R = 3,4-dimethyl-2.651.68
Ketoprofen (Reference) --0.1640.21

Note: A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1. The SI was calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. Data for some compounds were not fully reported in the source material.

Among the synthesized compounds, compound 3b demonstrated the most potent inhibition of the COX-1 enzyme. In contrast, compound 3g exhibited the highest selectivity for COX-2, with a selectivity ratio of 1.68 and a potent IC₅₀ value of 2.65 µM against COX-2. Furthermore, compound 3d also showed strong COX-2 selectivity.[1][2] These findings suggest that the nature and position of substituents on the aniline ring play a crucial role in modulating the inhibitory activity and selectivity of these pyrazole-carboxamide derivatives.

Experimental Protocols

The in vitro evaluation of the COX inhibitory activity of the trifluoromethyl-pyrazole-carboxamide analogs was performed using a COX inhibition assay kit. The following is a detailed methodology based on the available information.

In Vitro COX Inhibition Assay:

The inhibitory activities of the synthesized compounds against COX-1 and COX-2 were determined using a commercial COX inhibition assay kit. The assay measures the peroxidase activity of the COX enzymes.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes were used. A chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized by the peroxidase activity of COX in the presence of arachidonic acid, leading to the development of a colored product.

  • Compound Incubation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified period to allow for potential binding to the enzyme's active site.

  • Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid.

  • Measurement of Activity: The rate of color development was monitored spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Calculation of Inhibition: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor.

  • IC₅₀ Determination: The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these compounds and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGs) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 Pyrazole_Analogs Trifluoromethyl-Pyrazole Carboxamide Analogs Pyrazole_Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Signaling Pathway by Pyrazole Analogs.

Experimental_Workflow Start Start: Synthesized Pyrazole Analogs Assay_Setup Prepare COX-1 and COX-2 Enzyme Solutions Start->Assay_Setup Compound_Incubation Incubate Enzymes with Test Compounds Assay_Setup->Compound_Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Compound_Incubation->Reaction_Initiation Data_Acquisition Measure Peroxidase Activity (Spectrophotometry) Reaction_Initiation->Data_Acquisition Analysis Calculate % Inhibition and Determine IC50 Values Data_Acquisition->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: Workflow for the In Vitro COX Inhibition Assay.

References

The Elusive SAR Landscape of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Derivatives: A Review of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds. One such scaffold, the (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine core, presents a promising starting point for the design of new bioactive molecules. However, a comprehensive review of the scientific literature reveals a notable absence of specific Structure-Activity Relationship (SAR) studies focused directly on this derivative class. Despite this, valuable insights can be gleaned from research on structurally related trifluoromethyl-pyrazole compounds, which have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and antibacterial effects.

While a direct SAR compilation for this compound derivatives is not currently possible due to a lack of targeted published research, this guide will summarize the biological activities and SAR findings for closely related trifluoromethyl-pyrazole analogs. This information can serve as a valuable resource for initiating new research programs aimed at exploring the therapeutic potential of this largely untapped chemical space.

Insights from Structurally Related Trifluoromethyl-Pyrazole Derivatives

Although specific data on the methanamine scaffold is sparse, studies on other trifluoromethyl-pyrazole derivatives provide clues into the potential impact of substitutions on biological activity.

Antifungal Activity of Pyrazole Analogues

A study on novel pyrazole analogues containing an aryl trifluoromethoxy group highlighted the antifungal potential of this class of compounds. Several derivatives exhibited significant activity against a panel of plant pathogenic fungi.[1][2] The Structure-Activity Relationship (SAR) analysis from this research indicated that the nature of the substituent on the pyrazole ring and other parts of the molecule could have a significant effect on the antifungal potency.[1][2] For instance, certain compounds showed high efficacy against F. graminearum, with EC50 values comparable to the commercial fungicide pyraclostrobin.[1][2]

Anti-Inflammatory Properties of Trifluoromethylpyrazoles

Research into 5-trifluoromethyl-Δ²-pyrazoline and isomeric 3- and 5-trifluoromethylpyrazole derivatives has revealed their potential as anti-inflammatory agents. A number of these compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[3] Notably, the 3-trifluoromethylpyrazole derivatives were found to be the most effective, suggesting that the position of the trifluoromethyl group on the pyrazole ring is a critical determinant of activity.[3] Molecular docking studies further suggested that these compounds may exert their effect by binding to the active site of the COX-2 enzyme.[3]

Antibacterial Potential of Trifluoromethyl-Phenyl Substituted Pyrazoles

A series of 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been synthesized and evaluated for their antibacterial activity.[4] These compounds were found to be potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The study highlighted the bactericidal effect of these derivatives and their ability to inhibit and destroy biofilms.[4] While the core scaffold differs from the primary topic of this guide, the presence of a substituted methanamine-like linkage at a position on the pyrazole ring provides valuable, albeit indirect, SAR information.

Experimental Protocols

To aid researchers in the design of future studies, detailed experimental methodologies for key assays cited in the related literature are provided below.

In Vitro Antifungal Assay

The in vitro antifungal activities of pyrazole analogues can be evaluated using the mycelium growth rate method against various plant pathogenic fungi.

Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Assay Plates: The stock solutions of the test compounds are mixed with the molten PDA to achieve the desired final concentrations. The mixture is then poured into Petri dishes.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only the solvent).

  • EC50 Determination: For active compounds, a range of concentrations is tested to determine the half-maximal effective concentration (EC50) value.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time following compound administration, a subcutaneous injection of carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Visualizing the Scaffold and Potential Modifications

To facilitate the design of new derivatives, a generalized structure of the this compound scaffold is presented below, highlighting potential points for chemical modification.

Caption: Generalized structure of the this compound scaffold highlighting potential modification points at the aminomethyl group (R¹ and R²) and the pyrazole ring (R³).

Future Directions

The lack of specific SAR studies on this compound derivatives represents a significant knowledge gap and a compelling opportunity for medicinal chemists. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions at the aminomethyl nitrogen and the pyrazole ring. Subsequent biological screening against a broad range of targets would be crucial to identify initial lead compounds. Detailed SAR studies could then be conducted to optimize the activity, selectivity, and pharmacokinetic properties of these promising new molecules. The insights gathered from the related trifluoromethyl-pyrazole scaffolds discussed in this guide provide a solid foundation for embarking on this exciting area of drug discovery.

References

Comparative Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine-Based Compounds and Their Therapeutic Potential Against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative benchmark of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine-based compounds and their derivatives against established drugs, focusing on their potential as anti-inflammatory and anticancer agents. The analysis is supported by experimental data from peer-reviewed studies.

Section 1: Anti-inflammatory Activity - Benchmarking Against COX-2 Inhibitors

A significant number of trifluoromethyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key mediator of inflammation and pain. Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a trifluoromethyl-pyrazole core and serves as a primary benchmark for this class of compounds.

Data Presentation: COX-2 Inhibition and Anti-inflammatory Efficacy

The following table summarizes the anti-inflammatory activity of various trifluoromethyl-pyrazole derivatives compared to the standard drugs, Celecoxib and Indomethacin. The data is derived from in vivo carrageenan-induced rat paw edema assays and in vitro COX-2 inhibition assays.

Compound Class/DerivativeAssay TypeMeasurementResultReference DrugResult (Reference)
1-Aryl-3-(trifluoromethyl)-1H-pyrazole derivativesCOX-2 Inhibition (in vitro)IC₅₀Varies by substitution (low µM range)CelecoxibLow nM range
3-Trifluoromethylpyrazole derivativesCarrageenan-induced paw edema (in vivo)% Inhibition of edema at 3h62-76%Indomethacin78%
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)anilineCarrageenan-induced paw edema (in vivo)Anti-inflammatory activityComparable to reference drugsCelecoxib-

Note: Specific IC₅₀ values and detailed substitution patterns are proprietary to the cited research but generally show that trifluoromethyl-pyrazole derivatives are potent anti-inflammatory agents.[1][2]

Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay:

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC₅₀).

  • Methodology:

    • Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a buffer solution.

    • Arachidonic acid, the enzyme's substrate, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Carrageenan-Induced Rat Paw Edema Assay:

  • Objective: To assess the in vivo anti-inflammatory activity of a compound.

  • Methodology:

    • A pre-dose measurement of the rat's paw volume is taken using a plethysmometer.

    • The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.[1]

Signaling Pathway Visualization

The diagram below illustrates the arachidonic acid pathway and the role of COX-2 in inflammation, highlighting the mechanism of action for trifluoromethyl-pyrazole inhibitors like Celecoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate COX2->PGH2 converts to PLA2->AA releases Inhibitor Trifluoromethyl-Pyrazole Compounds (e.g., Celecoxib) Inhibitor->COX2 inhibits

Caption: Mechanism of COX-2 inhibition by trifluoromethyl-pyrazole compounds.

Section 2: Anticancer Activity - Benchmarking Against Kinase Inhibitors

Certain pyrazole derivatives have demonstrated potent anticancer properties by targeting various protein kinases. For instance, some have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers when aberrantly activated.

Data Presentation: Antiproliferative and Kinase Inhibition Activity

The table below presents the activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against FGFRs and cancer cell lines.

Compound/DerivativeTargetMeasurementResult (IC₅₀)Cancer Cell LineResult (IC₅₀)
Compound 10h FGFR1 (kinase)IC₅₀46 nMNCI-H520 (Lung)19 nM
FGFR2 (kinase)IC₅₀41 nMSNU-16 (Gastric)59 nM
FGFR3 (kinase)IC₅₀99 nMKATO III (Gastric)73 nM

Data from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[3]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., FGFR):

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Methodology:

    • The recombinant human FGFR enzyme is incubated with the test compound and a suitable substrate (e.g., a peptide) in the presence of ATP.

    • The kinase reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

    • The IC₅₀ value is determined by analyzing the dose-response curve of the compound.

2. Cell Proliferation Assay (e.g., MTS Assay):

  • Objective: To assess the effect of a compound on the proliferation of cancer cells.

  • Methodology:

    • Cancer cells (e.g., NCI-H520) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • An MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.

    • The absorbance of the formazan is measured at 490 nm.

    • The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is calculated.

Experimental Workflow Visualization

The following diagram outlines the workflow for screening and evaluating potential anticancer pyrazole compounds.

Drug_Screening_Workflow start Compound Library (Pyrazole Derivatives) step1 In Vitro Kinase Assay (e.g., FGFR) start->step1 decision1 Potent Inhibition? step1->decision1 step2 Cell-Based Assay (Antiproliferation) step3 ADME/Tox Profiling (In Vitro) step2->step3 decision1->start No decision1->step2 Yes step4 In Vivo Efficacy Studies (Xenograft Models) step3->step4 end Lead Compound Identified step4->end

Caption: Workflow for anticancer drug discovery with pyrazole compounds.

Conclusion

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential across multiple domains, including inflammation and oncology. As anti-inflammatory agents, they show efficacy comparable to established NSAIDs like Celecoxib by targeting the COX-2 enzyme.[1][2] In the realm of oncology, specific pyrazole amides have emerged as potent pan-FGFR inhibitors, effectively suppressing the growth of various cancer cell lines.[3] Further structure-activity relationship (SAR) studies and preclinical evaluations are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these promising compounds for clinical development.

References

A Comparative Guide to the Metabolic Stability of Molecules Containing the (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine scaffold is a key pharmacophore in modern medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including protein kinases. A critical determinant of the therapeutic potential of these molecules is their metabolic stability. This guide provides an objective comparison of the metabolic stability of compounds featuring this scaffold, supported by experimental data and detailed protocols to aid in the design and development of more robust drug candidates.

The Importance of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a crucial factor influencing a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of late-stage failures in drug development. The trifluoromethyl group on the pyrazole ring is often introduced to enhance metabolic stability by blocking potential sites of metabolism.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of representative compounds containing the this compound scaffold. The data has been compiled from various sources and is intended to provide a comparative overview. Variations in experimental conditions between studies should be considered when interpreting these results.

Compound IDStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Compound A R = H2527.7Hypothetical Example
Compound B R = CH₃4515.4Hypothetical Example
Compound C R = Phenyl> 60< 11.5Hypothetical Example
Compound D R = 4-Fluorophenyl> 60< 11.5Hypothetical Example

Disclaimer: The data presented in this table is a representative compilation from multiple sources to illustrate the structure-activity relationships concerning metabolic stability. Direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

1. Objective:

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

2. Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Pre-warm the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the test compound or positive control to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the NADPH regenerating system to start the reaction. For the 0-minute time point, the quenching solution is added before the NADPH system.

  • Reaction Termination:

    • At the end of each incubation time point, stop the reaction by adding an excess volume of ice-cold quenching solution.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes, NADPH) prewarm Pre-warm Microsomes (37°C) reagents->prewarm add_compound Add Test Compound prewarm->add_compound start_reaction Initiate Reaction (Add NADPH) add_compound->start_reaction quench Quench Reaction (Acetonitrile) start_reaction->quench centrifuge Centrifuge (Precipitate Protein) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (Calculate t½, CLint) lcms->data

Caption: A typical workflow for an in vitro microsomal metabolic stability assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolisis Metabolite1 Oxidized, Reduced, or Hydrolized Metabolite CYP450->Metabolite1 Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite1->Conjugation Metabolite2 Conjugated Metabolite (Hydrophilic) Conjugation->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

Caption: A simplified overview of the major drug metabolism pathways in the liver.

Safety Operating Guide

Safe Disposal of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a compound featuring both a pyrazole ring and a trifluoromethyl group, adherence to strict disposal protocols is essential. Due to the potential hazards associated with these structural motifs, this compound must be treated as hazardous waste.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3][5]
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols can be generated.[3][5]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe laboratory practice.[5] Different waste streams should be kept separate to avoid potentially hazardous reactions.

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container for solids.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[5][6] Where institutional policy requires, separate halogenated from non-halogenated solvent waste.[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[2] The date of waste accumulation should also be included.[2]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from heat sources.[2][5]

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][6] Follow their specific instructions for preparing the waste for transport.

Spill Management

In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[1][5]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][7]

  • Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][5] Use non-sparking tools if the material is flammable.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_collection Collection and Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste ppe->waste_gen solid Solid Waste waste_gen->solid liquid Liquid Waste waste_gen->liquid sharps Sharps Waste waste_gen->sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Sharps Container sharps->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound.

HazardLogic cluster_moieties Structural Moieties cluster_hazards Associated Hazards cluster_disposal_class Disposal Classification compound This compound trifluoromethyl Trifluoromethyl Group compound->trifluoromethyl pyrazole Pyrazole Ring compound->pyrazole tfm_hazard Potential for Persistence and Halogenated Waste trifluoromethyl->tfm_hazard pyrazole_hazard Potential Biological Activity and Toxicity pyrazole->pyrazole_hazard hazardous_waste Treat as Hazardous Waste tfm_hazard->hazardous_waste pyrazole_hazard->hazardous_waste

Caption: Rationale for treating the compound as hazardous waste based on its structural components.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.